Sonvuterkib
Description
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Properties
CAS No. |
2890225-50-8 |
|---|---|
Molecular Formula |
C23H22N8O2S |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2'-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5'-[(6-methyl-2-pyridinyl)methyl]spiro[oxetane-3,6'-pyrrolo[3,4-d][1,3]thiazole]-4'-one |
InChI |
InChI=1S/C23H22N8O2S/c1-13-9-24-22(27-16-7-8-25-30(16)3)29-17(13)20-28-18-19(34-20)23(11-33-12-23)31(21(18)32)10-15-6-4-5-14(2)26-15/h4-9H,10-12H2,1-3H3,(H,24,27,29) |
InChI Key |
XDQJPNLCRUUTCE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sonvuterkib: A Technical Overview of a Potent ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonvuterkib (also known as WX001) is a potent, orally active small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2). As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling cascade, the ERK pathway is a key driver of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making ERK1 and ERK2 compelling targets for therapeutic intervention. This document provides a technical summary of the available preclinical data on this compound, focusing on its mechanism of action, biochemical and cellular activity, and its place within the broader context of MAPK pathway inhibition.
Core Mechanism of Action
This compound exerts its therapeutic effect through the direct inhibition of the serine/threonine kinases ERK1 and ERK2. By binding to these enzymes, this compound blocks their kinase activity, thereby preventing the phosphorylation of downstream substrates. This interruption of the MAPK signaling cascade leads to the inhibition of cell proliferation and demonstrates anticancer activity.[1]
The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK cascade is a central signaling pathway that relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in the regulation of gene expression and cellular processes. This compound acts at the final kinase step of this cascade.
Quantitative Data
The inhibitory potency of this compound has been quantified through biochemical assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target | IC50 (nM) |
| ERK1 | 1.4[1] |
| ERK2 | 0.54[1] |
Further quantitative data from cell-based assays (e.g., IC50 for inhibition of proliferation in various cancer cell lines) and in vivo studies are not yet publicly available.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for evaluating kinase inhibitors, the following outlines the likely experimental approaches.
Biochemical Kinase Inhibition Assay (Hypothetical Protocol)
This type of assay is designed to measure the direct inhibitory effect of a compound on the purified kinase enzyme.
Methodology:
-
Reaction Components: Purified recombinant human ERK1 or ERK2 enzyme, a specific peptide substrate, and ATP are combined in a kinase reaction buffer.
-
Inhibitor Addition: A range of concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: A detection reagent, often coupled to a luminescence or fluorescence-based readout, is added to measure the amount of phosphorylated substrate or remaining ATP.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is plotted against the concentration of this compound to determine the IC50 value.
Cell Proliferation Assay (Hypothetical Protocol)
This assay evaluates the effect of the compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells with a known MAPK pathway dependency (e.g., those with BRAF or RAS mutations) are seeded into 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, resazurin, or an ATP-based luminescence assay) is added to the wells. These reagents are converted into a detectable signal by metabolically active cells.
-
Data Analysis: The signal is quantified, and the percentage of proliferation inhibition is plotted against the drug concentration to determine the IC50 value for each cell line.
Conclusion and Future Directions
This compound is a potent inhibitor of ERK1 and ERK2, key kinases in the MAPK signaling pathway. The available data demonstrates its high biochemical potency. As a direct inhibitor of the final kinase in this critical oncogenic cascade, this compound holds therapeutic promise, particularly in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).
Further in-depth studies, including comprehensive preclinical evaluations in various cancer models and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential, safety profile, and optimal clinical application of this compound. The public release of more detailed data from such studies is eagerly awaited by the scientific community.
References
Sonvuterkib: A Technical Guide to Target Validation as a Potent ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonvuterkib (also known as WX001) is a potent, orally active small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[1] These kinases are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. The aberrant activation of the Ras/Raf/MEK/ERK pathway is a key driver of cell proliferation, differentiation, and survival in tumor cells.[2] Consequently, targeting the terminal kinases in this pathway, ERK1 and ERK2, presents a promising therapeutic strategy to overcome resistance mechanisms that can arise from upstream inhibitors (e.g., BRAF or MEK inhibitors).[2] This document provides an in-depth overview of the target validation studies for this compound, including its biochemical potency, cellular activity, and preclinical in vivo efficacy, based on currently available data.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets, ERK1 and ERK2, has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.
| Target | IC50 (nM) | Assay Type | Reference |
| ERK1 | 1.4 | Biochemical Assay | MedChemExpress[1] |
| ERK2 | 0.54 | Biochemical Assay | MedChemExpress[1] |
Experimental Protocols
The following sections detail the likely experimental methodologies employed in the target validation of this compound, based on information from patent literature for WX001 and related compounds, as well as standard practices for kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of purified ERK1 and ERK2 kinases.
Methodology: A common method for determining the IC50 of kinase inhibitors is a luminometric assay, such as the Kinase-Glo® assay (Promega).
-
Reaction Setup: Purified recombinant human ERK1 and ERK2 enzymes are incubated in a kinase reaction buffer containing a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) and adenosine (B11128) triphosphate (ATP) at a concentration near its Michaelis-Menten constant (Km) to ensure competitive binding can be accurately measured.
-
Compound Titration: this compound is serially diluted to create a range of concentrations. These dilutions are added to the kinase reaction mixtures. A control reaction containing the vehicle (e.g., DMSO) without the inhibitor is also included.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Signal Detection: After incubation, a kinase detection reagent (containing luciferase) is added. This reagent quantifies the amount of ATP remaining in the well. The amount of ATP consumed is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the ability of this compound to inhibit the growth of cancer cell lines.
Methodology: Based on patent literature, a CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a likely method.
-
Cell Culture: Human cancer cell lines, such as the human B-cell lymphoma OCI-LY10 line, are cultured under standard conditions (e.g., 37°C, 5% CO2).[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted and added to the cells, which are then incubated for a period of 72 hours.[3]
-
CTG Reagent Addition: The CellTiter-Glo® reagent is added to each well, and the plate is incubated at room temperature to lyse the cells and stabilize the luminescent signal.
-
Signal Measurement and Analysis: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured. The results are normalized to the vehicle-treated control cells to determine the percentage of cell growth inhibition. The IC50 value is then calculated using non-linear regression analysis.[3]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology: Patent literature describes in vivo studies using subcutaneous xenograft models in immunocompromised mice.[3] A representative protocol for a related compound, WX007, in a human colon cancer HCT-116 model is as follows and is likely similar for this compound.[2]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or CB17-SCID mice) are used.[2][3]
-
Tumor Implantation: Human cancer cells (e.g., OCI-LY10 or HCT-116) are implanted subcutaneously into the flanks of the mice.[2][3]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally to the treatment group, while the control group receives the vehicle. The dosage and schedule would be determined from prior pharmacokinetic studies.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored to assess toxicity.
-
Data Analysis: The anti-tumor effect is evaluated by comparing the tumor growth in the treated group to the control group.
Mandatory Visualizations
Signaling Pathway
References
Sonvuterkib and the Targeting of the ERK1/2 Signaling Pathway in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway in cellular proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a critical target for therapeutic intervention. Sonvuterkib (also known as WX001) has been identified as a potent, orally active inhibitor of the terminal kinases in this pathway, Extracellular signal-regulated kinase 1 (ERK1) and ERK2. This technical guide provides an in-depth overview of the mechanism of action of ERK1/2 inhibitors, with a focus on the available information for this compound. It includes a detailed description of the ERK1/2 signaling pathway, comprehensive experimental protocols for evaluating ERK1/2 inhibitors, and a framework for data presentation. While specific preclinical and clinical data for this compound are not yet widely published, this guide serves as a comprehensive resource for researchers engaged in the study of ERK1/2 inhibition in cancer.
Introduction to this compound and ERK1/2 Inhibition
This compound is a small molecule inhibitor targeting ERK1 and ERK2. The inhibition of these kinases is a promising strategy for cancer therapy, particularly in tumors harboring mutations in the upstream components of the MAPK/ERK pathway, such as BRAF and RAS. By blocking the final step in this signaling cascade, ERK inhibitors can prevent the phosphorylation of numerous downstream substrates that are critical for tumor cell growth and survival.
Biochemical Potency of this compound
This compound has demonstrated potent enzymatic inhibition of ERK1 and ERK2.
| Compound | Target | IC50 (nM) |
| This compound (WX001) | ERK1 | 1.4 |
| ERK2 | 0.54 |
Table 1: Biochemical Activity of this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
The ERK1/2 Signaling Pathway in Cancer
The ERK1/2 pathway is a highly conserved signaling module that transduces extracellular signals from growth factors to the nucleus, leading to changes in gene expression and cellular responses.
Figure 1: The ERK1/2 Signaling Pathway. This diagram illustrates the cascade of protein phosphorylation events, from growth factor binding at the cell surface to the regulation of gene expression in the nucleus, and the point of inhibition by this compound.
Preclinical Evaluation of ERK1/2 Inhibitors
A comprehensive preclinical assessment is crucial to determine the therapeutic potential of ERK1/2 inhibitors like this compound. This involves a series of in vitro and in vivo studies.
In Vitro Assays
These assays determine the effect of the inhibitor on the growth of cancer cell lines.
Experimental Protocol: Cell Proliferation Assay (MTS/MTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the ERK1/2 inhibitor (e.g., this compound) or vehicle control (DMSO) for 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
| Cell Line | Cancer Type | BRAF/RAS Status | Representative ERK Inhibitor IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 50 - 150 |
| HCT116 | Colorectal | KRAS G13D | 100 - 300 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 200 - 500 |
| NCI-H23 | Lung | KRAS G12C | 300 - 700 |
Table 2: Representative Cellular Proliferation Data for an ERK Inhibitor. This table provides example IC50 values for a hypothetical ERK inhibitor in various cancer cell lines with different driver mutations.
Western blotting is used to confirm that the inhibitor is engaging its target (ERK1/2) and modulating downstream signaling.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the ERK1/2 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against total-ERK, phospho-ERK (p-ERK), and downstream targets like total-RSK and phospho-RSK (p-RSK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
Figure 2: Western Blot Experimental Workflow. A step-by-step diagram outlining the key stages of a Western blot experiment to assess protein levels and phosphorylation status.
In Vivo Studies
Xenograft models are employed to evaluate the anti-tumor efficacy of the ERK1/2 inhibitor in a living organism.
Experimental Protocol: Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
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Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control and ERK1/2 inhibitor). Administer the compound daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| A375 | Melanoma | 50 mg/kg, QD | 60 - 80 |
| HCT116 | Colorectal | 100 mg/kg, QD | 40 - 60 |
| MIA PaCa-2 | Pancreatic | 100 mg/kg, BID | 50 - 70 |
Table 3: Representative In Vivo Efficacy Data for an ERK Inhibitor. This table shows example tumor growth inhibition percentages for a hypothetical ERK inhibitor in different xenograft models.
Clinical Development of ERK1/2 Inhibitors
The clinical development of an ERK1/2 inhibitor like this compound would typically follow a phased approach, starting with Phase I dose-escalation studies in patients with advanced solid tumors to determine safety and the recommended Phase II dose. Subsequent Phase II and III trials would evaluate the efficacy of the inhibitor as a monotherapy or in combination with other anti-cancer agents in specific patient populations, often selected based on the mutational status of their tumors (e.g., BRAF or RAS mutations). As of the writing of this guide, specific clinical trial data for this compound is not publicly available.
Conclusion and Future Directions
This compound is a potent inhibitor of ERK1/2, key kinases in a critical oncogenic signaling pathway. While detailed preclinical and clinical data are still emerging, the information presented in this guide provides a comprehensive framework for understanding and evaluating the therapeutic potential of this class of inhibitors. Future research will be crucial to delineate the full activity spectrum of this compound across various cancer types, to identify predictive biomarkers of response, and to explore rational combination strategies to overcome resistance and improve patient outcomes. The continued investigation of this compound and other ERK1/2 inhibitors holds significant promise for advancing precision oncology.
Preclinical Profile of Sonvuterkib (STK-012): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonvuterkib (also known as STK-012) is an investigational α/β-biased Interleukin-2 (IL-2) partial agonist developed by Synthekine. It is engineered to selectively stimulate antigen-activated T cells, which express the high-affinity trimeric IL-2 receptor (α/β/γ), thereby aiming to harness the anti-tumor efficacy of IL-2 while mitigating the severe toxicities associated with conventional IL-2 therapy.[1][2][3] High-dose IL-2 (aldesleukin) has demonstrated potent anti-tumor activity but its use is limited by severe, life-threatening toxicities such as capillary leak syndrome (CLS), which are primarily mediated by the broad activation of immune cells like natural killer (NK) cells and naïve T cells via the intermediate-affinity dimeric IL-2 receptor (β/γ).[3][4] this compound is designed to preferentially bind to the trimeric receptor, thus focusing the immune response on antigen-activated T cells within the tumor microenvironment and sparing the systemic activation of cell populations that drive toxicity.[1][3]
This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and safety profile in animal models.
Mechanism of Action
This compound is a pegylated IL-2 mutein that has been engineered to have a selective affinity for the α/β subunits of the IL-2 receptor.[1][3] This biased binding preferentially activates downstream signaling in T cells that have been activated by antigen presentation and consequently upregulate the α-subunit (CD25) of the IL-2 receptor.[1][3] This selective activation of antigen-experienced T cells is intended to drive a potent anti-tumor immune response. By avoiding significant activation of NK cells and naïve T cells, which primarily express the dimeric β/γ IL-2 receptor, this compound is designed to have an improved safety profile over wild-type IL-2 and "non-alpha" IL-2 analogs that do not bind CD25.[3][4]
The proposed signaling pathway for this compound in an antigen-activated T cell is depicted below:
Quantitative Data Summary
The following tables summarize the key quantitative preclinical findings for this compound (STK-012) and its mouse surrogate (referred to as mSTK-012 or STK-014 in some sources).
In Vitro Activity
| Assay | Cell Type | Metric | This compound/mSTK-012 | Comparator | Reference |
| STAT5 Phosphorylation | Antigen-activated T cells | Selective Induction | Yes | No induction in NK cells and naïve T cells | [1] |
| Proliferation | Antigen-activated T cells | Selective Proliferation | Yes | No proliferation in NK cells and naïve T cells | [1] |
In Vivo Efficacy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Outcome | Result | Comparator(s) | Reference |
| Syngeneic Tumor Models | mSTK-012 (monotherapy) | Complete Responses | Achieved | - | [1] |
| Syngeneic Tumor Models | mSTK-012 + anti-PD-1 | Complete Responses | Achieved | - | [1] |
| Syngeneic Tumor Models | mSTK-012 | Tumor Growth Control | Superior | Wild-type IL-2, non-α-IL-2 | [3] |
| MC38 Colon Cancer | mSTK-012 | CD8+ T cell / Treg Ratio in Tumor | 25-fold increase vs. control | 2.75-fold vs. wtIL-2, 5.2-fold vs. non-α-IL-2 | [5] |
In Vivo Safety in Animal Models
| Species | Model | Parameter | This compound/mSTK-012 | Comparator(s) | Reference |
| Mouse | Acute Toxicity | Vascular Leak Syndrome (VLS) | Not induced | Induced by wtIL-2 and non-α-IL-2 | [1][3] |
| Mouse | Acute Toxicity | Lethality | Not observed | Observed with wtIL-2 and non-α-IL-2 | [3] |
| Non-Human Primate (Cynomolgus) | Toxicology | Acute Lung Inflammation | Not induced | Induced by aldesleukin and non-α-IL-2 | [4] |
| Non-Human Primate (Cynomolgus) | Toxicology | Lymphopenia & NK cell activation | Avoided | Observed with aldesleukin and non-α-IL-2 | [4] |
Experimental Protocols
In Vivo Efficacy in Syngeneic Mouse Tumor Models
A mouse surrogate of this compound (mSTK-012/STK-014) was evaluated in various syngeneic tumor models. The general experimental workflow is outlined below.
Detailed Methodology:
-
Animal Models: BALB/c or C57BL/6 mice were likely used for the CT26 and MC38 models, respectively, though specific strains are not always detailed in the available abstracts.
-
Tumor Cell Lines: Murine colon adenocarcinoma cell lines such as MC38 and CT26 were subcutaneously implanted.
-
Treatment: The mouse surrogate of this compound was administered subcutaneously (SQ). Comparator arms included wild-type mouse IL-2 and a non-alpha-IL-2 agent. Dosing schedules and concentrations were not consistently available in public documents.
-
Efficacy Endpoints: Tumor growth was monitored by caliper measurements, and survival was tracked. At the end of the study, tumors were often harvested for analysis of the tumor microenvironment, including the ratio of CD8+ T cells to regulatory T cells (Tregs), by flow cytometry.
Non-Human Primate (NHP) Toxicology Studies
To assess the safety and pharmacokinetic profile of this compound, studies were conducted in cynomolgus monkeys.
Detailed Methodology:
-
Animal Model: Cynomolgus monkeys were used as they represent a relevant species for assessing the immunological effects of human IL-2 analogs.
-
Treatment: this compound was administered, likely via subcutaneous or intravenous injection, on a weekly schedule. Comparators included aldesleukin and a non-alpha-IL-2 agent.
-
Safety Endpoints: The primary endpoints were safety and tolerability, including monitoring for clinical signs of toxicity, changes in body weight, and the induction of capillary leak syndrome. Pharmacokinetic parameters were also assessed.
-
Pharmacodynamic Endpoints: Blood samples were collected to analyze the expansion and activation of different immune cell subsets, such as memory T cells, NK cells, and Tregs.[3]
Conclusion
The preclinical data for this compound (STK-012) support its proposed mechanism of action as an α/β-biased IL-2 partial agonist. In vitro and in vivo studies demonstrate its ability to selectively activate antigen-experienced T cells, leading to potent anti-tumor efficacy in mouse models.[1][3] Importantly, this targeted approach appears to mitigate the key toxicities associated with high-dose IL-2 therapy, as evidenced by the lack of capillary leak syndrome in mice and a favorable safety profile in non-human primates.[3][4] These promising preclinical findings have provided a strong rationale for the clinical development of this compound as a potentially safer and more effective IL-2-based immunotherapy for cancer. Further research and clinical trial data will be crucial to fully elucidate its therapeutic potential in patients.
References
Sonvuterkib: A Technical Guide to a Potent ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonvuterkib, also known as WX001, is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1 and ERK2 play a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a frequent driver of oncogenesis, making it a prime target for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available pharmacological data for this compound. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 2'-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5'-[(6-methylpyridin-2-yl)methyl]spiro[oxetane-3,6'-pyrrolo[3,4-d][1][2]thiazole]-4'-one.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | WX001 | [1] |
| Molecular Formula | C₂₃H₂₂N₈O₂S | [3] |
| Molecular Weight | 474.5 g/mol | [3] |
| CAS Number | 2890225-50-8 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Targeting the RAF/MEK/ERK Signaling Pathway
This compound exerts its biological effects through the direct inhibition of ERK1 and ERK2, the final kinases in the canonical RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cellular processes and is often constitutively activated in various cancers through mutations in upstream components like RAS or BRAF.
Upon activation by growth factors or other stimuli, Receptor Tyrosine Kinases (RTKs) initiate a signaling cascade that leads to the activation of RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on threonine and tyrosine residues, leading to their activation.
Activated ERK1/2 then translocate to the nucleus to phosphorylate a multitude of downstream substrates, including transcription factors such as c-Fos, c-Jun (components of AP-1), and members of the Ets family. This leads to the regulation of gene expression programs that drive cell proliferation, prevent apoptosis, and promote cell survival.
This compound, by directly inhibiting ERK1/2, blocks this final crucial step in the signaling cascade, thereby preventing the phosphorylation of downstream effectors and mitigating the pro-oncogenic outputs of an aberrantly activated MAPK pathway.
Pharmacological Properties
This compound is a highly potent inhibitor of both ERK1 and ERK2. The available in vitro data are summarized in the table below.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| ERK1 | 1.4 | Biochemical Assay | [1] |
| ERK2 | 0.54 | Biochemical Assay | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
While the specific protocol for determining the IC₅₀ values of this compound has not been publicly disclosed, a general methodology for such assays is as follows. This protocol is provided for illustrative purposes and may not reflect the exact conditions used for this compound.
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human ERK1 or ERK2 enzyme
-
Kinase-specific substrate (e.g., a peptide or protein substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 384-well plates)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of the microplate.
-
Add the kinase and substrate solution to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a defined reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
References
Sonvuterkib In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonvuterkib, also known as WX001, is a potent, orally active small molecule inhibitor of Extracellular Signal-Regulated Kinases 1 (ERK1) and 2 (ERK2).[1] These serine/threonine kinases are terminal nodes of the mitogen-activated protein kinase (MAPK) signaling cascade. The RAS/RAF/MEK/ERK pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a frequent driver of oncogenesis, making ERK1 and ERK2 compelling targets for cancer therapy. This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the potency and selectivity of this compound, including detailed experimental methodologies and data presentation.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ERK1 and ERK2. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the kinases, preventing the phosphorylation of downstream substrates. This blockade of signal transduction ultimately leads to the inhibition of cell proliferation and tumor growth.
RAS/RAF/MEK/ERK Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound.
Quantitative Potency of this compound
The inhibitory activity of this compound against its primary targets, ERK1 and ERK2, has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | This compound (WX001) IC50 (nM) |
| ERK1 | 1.4 |
| ERK2 | 0.54 |
Data sourced from MedChemExpress.[1]
Kinase Selectivity Profile
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this writing. For a therapeutic agent, high selectivity is desirable to minimize off-target effects. Characterization of the broader kinome profile of this compound would be a critical component of its preclinical evaluation.
Experimental Protocols for In Vitro Kinase Assays
While the specific protocol used for this compound has not been published, the following are detailed, representative protocols for radiometric and non-radiometric (ADP-Glo™) in vitro kinase assays commonly used to determine the potency of ERK1/2 inhibitors.
Radiometric Kinase Assay (33P-ATP Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-33P]ATP onto a substrate.
Materials:
-
Recombinant active human ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-33P]ATP
-
Non-radiolabeled ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (serial dilutions in DMSO)
-
Phosphocellulose filter plates
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Further dilute these concentrations in Kinase Reaction Buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add the diluted ERK1 or ERK2 enzyme to each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of MBP, [γ-33P]ATP, and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination and Binding: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, where the phosphorylated MBP will bind to the filter.
-
Washing: Wash the filter plate multiple times with the Wash Buffer to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Luminescent Kinase Assay
This non-radiometric, homogeneous assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant active human ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., ERKtide)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Plate-reading luminometer
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound. Prepare the enzyme and substrate/ATP mix in Kinase Reaction Buffer.
-
Kinase Reaction: In a white, opaque 384-well plate, add the diluted this compound or DMSO vehicle control. Add the ERK1 or ERK2 enzyme. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection - Step 1: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
ADP Detection - Step 2: Add the Kinase Detection Reagent. This converts the ADP generated into ATP and then uses luciferase to generate a luminescent signal from this newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for determining the IC50 of this compound in an in vitro kinase assay.
Conclusion
The in vitro kinase assays detailed in this guide are fundamental for characterizing the potency of ERK1/2 inhibitors like this compound. The low nanomolar IC50 values demonstrate that this compound is a highly potent inhibitor of its primary targets. A comprehensive understanding of its kinase selectivity profile will be crucial for its continued development as a therapeutic agent. The provided protocols offer a robust framework for the preclinical assessment and further investigation of this compound and other novel kinase inhibitors.
References
The Cellular Impact of ERK Inhibition by Sonvuterkib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonvuterkib (also known as WX001) is a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). As key components of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, ERK1 and ERK2 play a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the cellular effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascade that promotes uncontrolled cell growth and survival.
ERK Signaling Pathway and this compound Inhibition
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through in vitro kinase assays.
| Target | IC50 (nM) |
| ERK1 | 1.4 |
| ERK2 | 0.54 |
Table 1: this compound In Vitro Kinase Inhibitory Activity. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against its target kinases.
Cellular Effects of this compound
While specific data on the effects of this compound on cell proliferation, apoptosis, and cell cycle in various cancer cell lines are not yet publicly available in peer-reviewed literature, the following sections outline the standard experimental protocols used to characterize the cellular impact of ERK inhibitors.
Cell Proliferation Assays
The anti-proliferative effects of ERK inhibitors are typically evaluated using assays that measure cell viability or metabolic activity.
General Experimental Workflow for Cell Viability Assay
Caption: A standard workflow for assessing the impact of a compound on cell proliferation.
Experimental Protocol: MTT/WST-1 Assay
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a water-soluble tetrazolium salt (WST-1) is added to each well.
-
Incubation with Reagent: Plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound. The concentration that causes 50% growth inhibition (GI50) is then determined.
Apoptosis Assays
The ability of this compound to induce programmed cell death (apoptosis) is a critical aspect of its anti-cancer activity. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis.
// Nodes Live_Cell [label="Live Cell\n(Annexin V-, PI-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Early_Apoptosis [label="Early Apoptosis\n(Annexin V+, PI-)", fillcolor="#FBBC05", fontcolor="#202124"]; Late_Apoptosis [label="Late Apoptosis/Necrosis\n(Annexin V+, PI+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Necrotic_Cell [label="Necrotic Cell\n(Annexin V-, PI+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Treatment with\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Treatment -> Early_Apoptosis; Early_Apoptosis -> Late_Apoptosis; }
Methodological & Application
Application Notes and Protocols for Sonvuterkib In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonvuterkib is a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of the RAS-RAF-MEK-ERK pathway is a frequent driver of tumorigenesis in various cancers. As a targeted inhibitor of the final kinase in this cascade, this compound holds significant therapeutic promise. These application notes provide a generalized framework for in vivo studies in mouse models to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Disclaimer: Specific in vivo dosing regimens for this compound are not yet widely published. The following protocols and data are representative examples derived from studies of other potent and selective ERK1/2 inhibitors. Researchers must conduct dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage of this compound for specific mouse models and cancer types.
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes like proliferation, differentiation, and survival. This compound targets ERK1 and ERK2, the final kinases in this pathway.
Data Presentation: Dosing of ERK Inhibitors in Mouse Models
The following table summarizes dosing information for various ERK inhibitors from preclinical studies. This data can serve as a starting point for designing experiments with this compound.
| Inhibitor Name | Mouse Model | Cancer Type | Dosing Regimen | Route of Administration | Reference Efficacy |
| Ulixertinib (BVD-523) | Xenograft (A375) | Melanoma (BRAF V600E) | 100 mg/kg, BID | Oral Gavage | Tumor growth inhibition |
| GDC-0994 | Xenograft (COLO205) | Colorectal (BRAF V600E) | 100-150 mg/kg, QD | Oral Gavage | Significant tumor growth inhibition |
| LY3214996 | PDX | Pancreatic (KRAS mut) | 7.5 mg/kg, QD | Oral Gavage | Tumor stasis |
| MK-8353 | Xenograft | Colorectal, Melanoma | 100 mg/kg, BID | Oral Gavage | Tumor regression in BRAF and RAS mutant models |
| This compound (Example) | Xenograft | NSCLC (KRAS G12C) | 25-100 mg/kg, QD or BID | Oral Gavage | To be determined through dose-finding studies |
Note: QD = once daily, BID = twice daily. PDX = Patient-Derived Xenograft. NSCLC = Non-Small Cell Lung Cancer. Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
General Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an ERK inhibitor like this compound in a subcutaneous xenograft mouse model.
Protocol 1: Subcutaneous Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line with a relevant MAPK pathway mutation (e.g., BRAF or RAS mutation)
-
Sterile PBS and Matrigel
-
This compound
-
Appropriate vehicle for this compound formulation
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
-
Drug Formulation and Administration:
-
Prepare fresh this compound formulation daily or as determined by stability studies.
-
Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule (e.g., once or twice daily). Adjust the volume based on daily body weight measurements.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
-
Study Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.
-
Collect tumors and other relevant tissues for pharmacodynamic (PD) analysis (e.g., Western blot for p-ERK) and pharmacokinetic (PK) analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis
Objective: To assess the inhibition of ERK signaling in tumor tissue following this compound treatment.
Materials:
-
Tumor tissue collected from the efficacy study
-
Liquid nitrogen
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-RSK, anti-total RSK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis:
-
Flash-freeze tumor samples in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. Compare the levels of p-ERK and other downstream markers between vehicle-treated and this compound-treated groups.
-
These protocols provide a foundational approach for the preclinical evaluation of this compound. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal welfare. Successful implementation will require careful optimization of doses, schedules, and models for each specific research question.
Sonvuterkib: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonvuterkib (also known as WX001) is a potent and orally active inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] With IC50 values of 1.4 nM and 0.54 nM for ERK1 and ERK2, respectively, this compound demonstrates significant potential as an anti-cancer agent by inhibiting cell proliferation. This document provides detailed application notes and protocols for the solubility and preparation of this compound for in vitro and in vivo experiments to facilitate preclinical research and drug development.
Quantitative Data Summary
The solubility of a compound is a critical factor in designing and reproducing experiments. The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Dimethyl sulfoxide (B87167) is a common solvent for preparing stock solutions. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions. Further studies are needed to determine the exact solubility in various buffers. |
| Ethanol | Insoluble | This compound has limited solubility in ethanol. |
| Other Solvents | Data not available | Further solubility testing in solvents such as DMF, and various aqueous buffers is recommended for specific experimental needs. |
Data is based on available product information. Researchers should verify solubility under their specific experimental conditions.
Mechanism of Action: ERK Signaling Pathway
This compound targets the MAPK/ERK signaling cascade, a critical pathway that regulates cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound exerts its inhibitory effect on ERK1 and ERK2, the final kinases in this cascade, thereby blocking downstream signaling to transcription factors that promote tumorigenesis.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Protocols
The following protocols provide a general guideline for the preparation of this compound for in vitro and in vivo studies. It is recommended to perform small-scale pilot experiments to optimize the conditions for your specific cell lines or animal models.
In Vitro Experiment Preparation Workflow
Caption: Workflow for preparing this compound for in vitro use.
Detailed Protocol for In Vitro Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Cell culture medium appropriate for the cell line
-
Vortex mixer and sonicator
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 474.54 g/mol . To prepare a 10 mM stock solution, dissolve 4.75 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly. If necessary, briefly sonicate in a water bath to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
-
Detailed Protocol for In Vivo Studies
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, 5% DMSO + 30% PEG300 in saline). The choice of vehicle will depend on the route of administration and the specific animal model.
-
Sterile tubes
-
Homogenizer or sonicator
-
Appropriate administration equipment (e.g., gavage needles, syringes)
Procedure:
-
Formulation Preparation:
-
The formulation should be prepared fresh on the day of dosing.
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
A common method for oral administration is to prepare a suspension.
-
First, dissolve the required amount of this compound in a small volume of DMSO.
-
Then, add the co-solvent (e.g., PEG300) and mix well.
-
Finally, add the aqueous component (e.g., saline or CMC solution) gradually while vortexing or homogenizing to form a uniform suspension.
-
-
Administration:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) will influence the formulation. For oral administration, a suspension is commonly used.
-
Ensure the suspension is well-mixed before each administration to ensure uniform dosing.
-
Administer the formulation to the animals based on their body weight.
-
A vehicle-only control group should always be included in the study design.
-
Disclaimer: These protocols are intended as a general guide. Researchers must adhere to all applicable institutional and national guidelines for animal care and use. The optimal formulation and dosing regimen should be determined empirically for each specific study.
References
Application Notes and Protocols for the Use of Sonvuterkib in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonvuterkib (also known as WX001) is a potent, orally active inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Dysregulation of the MAPK/ERK pathway is a frequent driver of cell proliferation, differentiation, and survival in many human cancers. As a targeted inhibitor of this pathway, this compound holds therapeutic promise for tumors with activating mutations in genes such as BRAF and KRAS.
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the in vivo efficacy of this compound using xenograft models. While specific preclinical data on this compound in xenograft models is not publicly available, this document outlines generalized protocols and data presentation formats based on studies with other ERK1/2 inhibitors. Researchers should adapt these guidelines to establish this compound-specific experimental parameters.
Data Presentation
Quantitative data from in vivo efficacy studies of ERK1/2 inhibitors in xenograft models are typically summarized to assess anti-tumor activity. The following tables provide a template for organizing and presenting such data.
Table 1: In Vivo Efficacy of this compound in a [Specify Cancer Type] Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (% TGI) | Body Weight Change (%) | Statistical Significance (p-value) |
| Vehicle Control | [e.g., Daily, Oral] | [e.g., 1500 ± 150] | N/A | [e.g., +5.0 ± 1.2] | N/A |
| This compound (X mg/kg) | [e.g., Daily, Oral] | [e.g., 750 ± 90] | [e.g., 50] | [e.g., -2.5 ± 0.8] | [e.g., <0.05] |
| This compound (Y mg/kg) | [e.g., Daily, Oral] | [e.g., 450 ± 60] | [e.g., 70] | [e.g., -4.0 ± 1.0] | [e.g., <0.01] |
| Positive Control (if applicable) | [Specify] | [Specify] | [Specify] | [Specify] | [Specify] |
Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissue
| Treatment Group | Time Point Post-Dose | Mean p-ERK/Total ERK Ratio ± SEM | Percent Inhibition of p-ERK | Mean p-RSK/Total RSK Ratio ± SEM | Percent Inhibition of p-RSK |
| Vehicle Control | [e.g., 2 hours] | [e.g., 1.0 ± 0.1] | N/A | [e.g., 1.0 ± 0.12] | N/A |
| This compound (Y mg/kg) | [e.g., 2 hours] | [e.g., 0.3 ± 0.05] | [e.g., 70] | [e.g., 0.25 ± 0.04] | [e.g., 75] |
| This compound (Y mg/kg) | [e.g., 8 hours] | [e.g., 0.6 ± 0.08] | [e.g., 40] | [e.g., 0.5 ± 0.07] | [e.g., 50] |
Signaling Pathway
The MAPK/ERK signaling cascade is a key pathway in cancer cell proliferation and survival. This compound targets ERK1/2, the final kinases in this cascade, thereby inhibiting the phosphorylation of downstream substrates crucial for these processes.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound in a xenograft model.
Protocol 1: Subcutaneous Xenograft Model Establishment
Objective: To establish subcutaneous tumors from a human cancer cell line in immunodeficient mice.
Materials:
-
Human cancer cell line with a dysregulated MAPK pathway (e.g., BRAF or KRAS mutant).
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old).
-
Cell culture medium (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate).
-
1 mL syringes with 27-gauge needles.
-
Hemocytometer or automated cell counter.
-
Trypan blue solution.
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serum-free medium, and count the cells using a hemocytometer and trypan blue to ensure >95% viability.
-
Cell Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a final concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitoring: Monitor the mice for tumor appearance. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.
Protocol 2: this compound Administration and Efficacy Evaluation
Objective: To evaluate the anti-tumor efficacy of this compound in established xenograft models.
Materials:
-
Tumor-bearing mice (tumor volume ~100-200 mm³).
-
This compound (WX001).
-
Vehicle for this compound formulation (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).
-
Oral gavage needles (for oral administration).
-
Sterile syringes and needles (for other routes of administration).
-
Digital calipers.
-
Animal balance.
Procedure:
-
Randomization: Once tumors reach the desired volume (e.g., 150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). Record the initial tumor volume and body weight for each mouse.
-
Formulation Preparation: Prepare the this compound formulation and the vehicle control. The formulation should be prepared fresh daily unless stability data indicates otherwise.
-
Dosing: Administer this compound or vehicle to the respective groups based on the predetermined dosing schedule (e.g., once daily by oral gavage). Dose calculations should be based on the individual body weight of each mouse.
-
Monitoring Tumor Growth and Toxicity: Measure tumor volume and body weight 2-3 times per week. Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or after a specified duration of treatment.
-
Data Analysis: Calculate the tumor volume using the formula: (Length x Width²)/2. Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of ERK and its downstream substrate RSK in tumor tissue.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-RSK (Ser380), anti-total RSK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Tissue Collection: At specified time points after the final dose, euthanize the mice and excise the tumors. Flash-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for phosphorylated and total proteins. Calculate the ratio of p-ERK to total ERK and p-RSK to total RSK for each sample.
Conclusion
The protocols and guidelines presented here offer a framework for the preclinical evaluation of this compound in xenograft models. Rigorous experimental design, careful execution, and comprehensive data analysis are essential to accurately determine the in vivo efficacy and mechanism of action of this promising ERK1/2 inhibitor. Researchers are encouraged to perform pilot studies to establish the optimal cell line, mouse strain, and this compound dosing regimen for their specific research questions.
Application Notes and Protocols for the Determination of Sonvuterkib IC50 in Cancer Cell Lines
Introduction
Sonvuterkib (also known as WX001) is a potent and selective, orally active inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1] These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is frequently hyperactivated in a wide variety of human cancers due to mutations in upstream genes like BRAF and RAS, leading to uncontrolled cell proliferation and survival. By directly targeting the final kinases in this cascade, this compound represents a promising therapeutic strategy for tumors harboring these mutations. A crucial step in the preclinical evaluation of this compound is the determination of its half-maximal inhibitory concentration (IC50), which provides a quantitative measure of its potency in inhibiting cancer cell growth. This document provides detailed protocols for determining the IC50 of this compound in cancer cell lines, outlines its mechanism of action, and presents a framework for data interpretation.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The RAS/RAF/MEK/ERK cascade is a central signaling pathway that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. In many cancers, mutations in RAS or BRAF genes lead to constitutive activation of this pathway, promoting tumorigenesis. This compound exerts its anticancer effect by selectively binding to and inhibiting the activity of ERK1 and ERK2. This blockade prevents the phosphorylation of downstream ERK substrates, thereby inhibiting the transcriptional activation of genes required for cell cycle progression and survival.
Caption: Inhibition of the MAPK pathway by this compound at the level of ERK1/2.
Data Presentation
The potency of this compound has been characterized at both the biochemical and cellular levels.
Biochemical Potency
This compound demonstrates high potency against its purified target enzymes, ERK1 and ERK2.
| Target Enzyme | IC50 (nM) |
| ERK1 | 1.4 |
| ERK2 | 0.54 |
| Table 1: Biochemical IC50 values for this compound against ERK1 and ERK2 kinases. Data sourced from MedChemExpress.[1] |
Cellular Potency in Cancer Cell Lines
The IC50 value in cancer cell lines reflects the concentration of this compound required to inhibit cell proliferation by 50%. These values are highly dependent on the cell line, its underlying genetic mutations, and the specific experimental conditions (e.g., incubation time). As this compound is a targeted inhibitor, cell lines with BRAF or RAS mutations are expected to be more sensitive.
Note: Comprehensive public data on this compound IC50 values across a wide range of specific cancer cell lines is not yet available. The table below serves as a template for researchers to populate with their own experimental findings.
| Cell Line | Cancer Type | Relevant Mutations | IC50 (nM) |
| e.g., A375 | Melanoma | BRAF V600E | Populate |
| e.g., HCT116 | Colorectal Cancer | KRAS G13D | Populate |
| e.g., MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Populate |
| Populate | Populate | Populate | Populate |
| Table 2: Template for summarizing experimentally determined this compound IC50 values in various cancer cell lines. |
Experimental Protocols
Workflow for IC50 Determination
The overall process for determining the IC50 value involves preparing the cells, treating them with a range of drug concentrations, assessing cell viability, and analyzing the resulting data to generate a dose-response curve.
Caption: A generalized workflow for determining the IC50 value of this compound.
Detailed Protocol: IC50 Determination using MTT Assay
This protocol describes a common colorimetric method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
1. Principle
Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is measured by absorbance, is directly proportional to the number of viable cells.
2. Materials and Reagents
-
Cancer cell line of interest (e.g., A375, HCT116)
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at ~570 nm)
3. Experimental Procedure
Step 3.1: Cell Seeding
-
Culture the selected cancer cells until they reach approximately 80% confluency.
-
Trypsinize the cells, collect them in fresh medium, and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but is typically between 3,000-8,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.
Step 3.2: this compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations. A 10-point, 3-fold dilution series starting from 10 µM is a good starting point.
-
Set up the plate layout, including wells for:
-
Blank: 100 µL of medium only (no cells).
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions.
-
Test Concentrations: Cells treated with the various this compound dilutions.
-
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate fresh medium (with this compound, DMSO, or medium only) to each well.
-
Incubate the plate for 72 hours (or a pre-determined optimal time) at 37°C in a 5% CO2 incubator.
Step 3.3: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully remove all 110 µL of the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis
Step 4.1: Absorbance Measurement
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available.
Step 4.2: Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve (variable slope, four-parameter logistic fit) to the data.
-
The IC50 value is the concentration of this compound that corresponds to 50% viability on the fitted curve.
References
Application Notes and Protocols for Cell Viability Assays with Sonvuterkib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonvuterkib (also known as WX001) is a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1] These kinases are critical components of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, a key pathway that regulates cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making ERK1 and ERK2 attractive targets for therapeutic intervention. This compound demonstrates significant anti-proliferative and anti-cancer activity by inhibiting ERK1 and ERK2.[1]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using common and well-established assays. The included methodologies are broadly applicable to various cancer cell lines and can be adapted based on specific experimental needs.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The MAPK/ERK signaling pathway is a crucial intracellular cascade that relays signals from cell surface receptors to the nucleus, influencing gene expression and ultimately controlling cell fate. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the sequential activation of RAS, RAF, and MEK. MEK, in turn, directly phosphorylates and activates ERK1 and ERK2.
Activated ERK1/2 translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to the expression of genes that drive cell proliferation and survival. In many cancers, mutations in upstream components like BRAF or KRAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ERK1 and ERK2. This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and pro-survival signals propagated by the MAPK/ERK pathway.
References
Application Notes and Protocols for Studying the MAPK Signaling Pathway with Sonvuterkib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cellular cascade that regulates a wide array of physiological processes, including cell proliferation, differentiation, and survival. The RAS-RAF-MEK-ERK cascade is the most well-characterized MAPK pathway, and its aberrant activation is a frequent driver of tumorigenesis. Constitutive activation of this pathway, often due to mutations in genes such as BRAF (e.g., V600E), is a hallmark of numerous cancers.
Sonvuterkib (WX001) is a potent and orally active small molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), the final kinases in the canonical MAPK cascade. By targeting ERK1/2, this compound offers a therapeutic strategy to block the downstream signaling outputs of this pathway, thereby inhibiting cancer cell growth and survival.
These application notes provide detailed protocols for researchers to investigate the cellular and in vivo effects of this compound on the MAPK signaling pathway.
Data Presentation
The following tables are provided as templates for researchers to summarize their quantitative data when characterizing the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound (IC50)
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) |
| A375 | Malignant Melanoma | V600E | User-defined |
| SK-MEL-28 | Malignant Melanoma | V600E | User-defined |
| HT-29 | Colorectal Cancer | V600E | User-defined |
| HCT116 | Colorectal Cancer | KRAS G13D | User-defined |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | User-defined |
| User-defined |
Table 2: Pharmacodynamic Effects of this compound on MAPK Pathway Signaling
| Cell Line | Treatment | p-ERK1/2 (Thr202/Tyr204) (% of Control) | p-RSK (Ser380) (% of Control) |
| A375 | Vehicle (DMSO) | 100 | 100 |
| This compound (10 nM) | User-defined | User-defined | |
| This compound (100 nM) | User-defined | User-defined | |
| This compound (1 µM) | User-defined | User-defined | |
| HT-29 | Vehicle (DMSO) | 100 | 100 |
| This compound (10 nM) | User-defined | User-defined | |
| This compound (100 nM) | User-defined | User-defined | |
| This compound (1 µM) | User-defined | User-defined |
Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| A375 | Vehicle | Daily | 0 | User-defined |
| This compound (25 mg/kg) | Daily | User-defined | User-defined | |
| This compound (50 mg/kg) | Daily | User-defined | User-defined | |
| HT-29 | Vehicle | Daily | 0 | User-defined |
| This compound (25 mg/kg) | Daily | User-defined | User-defined | |
| This compound (50 mg/kg) | Daily | User-defined | User-defined |
Mandatory Visualizations
Experimental Protocols
In Vitro Cell Proliferation Assay (WST-1)
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (WX001)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for MAPK Pathway Proteins
This protocol details the detection of phosphorylated and total ERK and RSK in cancer cells treated with this compound to assess its pharmacodynamic effects.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound (WX001)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-phospho-p90RSK (Ser380)
-
Rabbit anti-total p90RSK
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if desired to reduce basal signaling.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Perform densitometric analysis of the bands.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
In Vivo Tumor Xenograft Study
This protocol provides a framework for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
BRAF V600E mutant cancer cells (e.g., A375)
-
Matrigel
-
This compound (WX001)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation and the vehicle.
-
Administer this compound or vehicle to the respective groups daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Monitor the animals for any signs of toxicity.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Analyze changes in body weight as a measure of tolerability.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols: Utilizing Sonvuterkib in Combination Therapies
A search of publicly available scientific literature and clinical trial databases did not yield any specific information on the use of Sonvuterkib in combination with other inhibitors. this compound is identified as a potent and orally active inhibitor of ERK1 and ERK2.[1] While preclinical and clinical data on this compound as a monotherapy may exist, details regarding its synergistic effects or established protocols for combination therapies are not currently available.
The development of combination therapies is a complex process that involves rigorous preclinical and clinical investigation to determine optimal dosing, scheduling, and to assess potential synergistic or antagonistic interactions. Without such data for this compound, providing detailed application notes and protocols for its use in combination with other inhibitors would be speculative and not based on scientific evidence.
Alternative Combination Therapy: Sonrotoclax and Zanubrutinib in B-Cell Malignancies
While information on this compound combinations is unavailable, significant research is being conducted on the combination of Sonrotoclax (a BCL2 inhibitor) and Zanubrutinib (a Bruton's tyrosine kinase (BTK) inhibitor) for the treatment of various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Mantle Cell Lymphoma (MCL).[2][3][4][5][6]
This section will provide detailed application notes and protocols for the combination of Sonrotoclax and Zanubrutinib, structured to meet the requirements of researchers, scientists, and drug development professionals.
Introduction to Sonrotoclax and Zanubrutinib Combination Therapy
The combination of a BCL2 inhibitor and a BTK inhibitor represents a promising therapeutic strategy in B-cell cancers. BCL2 is an anti-apoptotic protein that is often overexpressed in these malignancies, promoting cell survival. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. By simultaneously targeting both pathways, this combination therapy aims to achieve deeper and more durable responses.
Mechanism of Action
Sonrotoclax , a second-generation BCL2 inhibitor, demonstrates higher potency than its predecessor, venetoclax.[3] It functions by binding to the BH3 domain of BCL2, releasing pro-apoptotic proteins like BIM and BAK, thereby triggering apoptosis (programmed cell death).
Zanubrutinib is a next-generation BTK inhibitor that covalently binds to and irreversibly inhibits BTK, leading to the downregulation of the BCR signaling pathway. This results in decreased B-cell proliferation and survival.
The combination of Sonrotoclax and Zanubrutinib is hypothesized to have a synergistic effect. Zanubrutinib, by inhibiting the pro-survival signals from the BCR pathway, may sensitize malignant B-cells to the pro-apoptotic effects of Sonrotoclax.
Quantitative Data from Clinical Trials
The following table summarizes key efficacy data from the Phase 1/1b BGB-11417-101 study of Sonrotoclax in combination with Zanubrutinib in treatment-naive Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL) patients.[3]
| Parameter | Sonrotoclax 160 mg + Zanubrutinib | Sonrotoclax 320 mg + Zanubrutinib |
| Overall Response Rate (ORR) at Week 48 | 100% | 100% |
| Complete Response (CR) / CR with incomplete count recovery (CRi) | 40% | 42% |
| Partial Response (PR) | 60% | 58% |
| Undetectable Minimal Residual Disease (uMRD) at Week 24 | 59% | 78% |
Experimental Protocols
Cell Viability Assay (In Vitro)
This protocol outlines a general method for assessing the synergistic effects of Sonrotoclax and Zanubrutinib on B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, OCI-Ly10)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Sonrotoclax (dissolved in DMSO)
-
Zanubrutinib (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Sonrotoclax and Zanubrutinib, both individually and in combination at fixed ratios.
-
Treat the cells with the drug dilutions and incubate for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for Apoptosis Markers
This protocol is designed to detect changes in protein expression related to apoptosis following treatment with Sonrotoclax and Zanubrutinib.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-BCL2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., GAPDH).
Clinical Trial Protocol Overview
The following provides a general overview of the design for clinical trials investigating the combination of Sonrotoclax and Zanubrutinib.[4][7]
Study Design:
-
Phase: Typically Phase 1 (dose escalation) followed by Phase 2 (efficacy and safety).
-
Patient Population: Patients with relapsed/refractory or treatment-naive B-cell malignancies.
-
Treatment Regimen:
-
A lead-in period with Zanubrutinib monotherapy.
-
A dose-escalation or fixed-dose of Sonrotoclax is added to the Zanubrutinib regimen.[6]
-
Treatment is administered in cycles (e.g., 28 days).
-
-
Primary Endpoints:
-
Phase 1: Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Phase 2: Overall Response Rate (ORR).
-
-
Secondary Endpoints:
-
Complete Response (CR) rate.
-
Duration of Response (DOR).
-
Progression-Free Survival (PFS).
-
Minimal Residual Disease (MRD) status.
-
Safety and tolerability.
-
Conclusion
The combination of Sonrotoclax and Zanubrutinib is a promising therapeutic strategy for B-cell malignancies, with early clinical data demonstrating high response rates. The provided protocols offer a framework for researchers to investigate this combination further in both preclinical and clinical settings. As more data becomes available, these protocols may be refined to optimize the therapeutic potential of this combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Facebook [cancer.gov]
- 6. cllsociety.org [cllsociety.org]
- 7. Zanubrutinib, Obinutuzumab, and Sonrotoclax in Previously Untreated Patients With CLL or SLL | Clinical Research Trial Listing ( Small Lymphocytic Lymphoma (SLL) | Chronic Lymphocytic Leukemia ) ( NCT06849713 ) [trialx.com]
Application Notes and Protocols for Sonvuterkib Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonvuterkib, also known as WX001, is a potent and orally active inhibitor of extracellular signal-regulated kinases (ERK1 and ERK2). The RAF-MEK-ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, often driven by mutations in BRAF or RAS genes. As a downstream effector in this cascade, ERK represents a key therapeutic target for cancers that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors) or harbor RAS mutations.
These application notes provide detailed protocols for the administration of this compound in preclinical animal models, specifically focusing on mouse xenograft studies. The methodologies outlined here are based on established practices for in vivo evaluation of ERK inhibitors and are intended to serve as a comprehensive guide for researchers.
Data Presentation
Physicochemical Properties of this compound (WX001)
| Property | Value | Reference |
| Formula | C₂₃H₂₂N₈O₂S | |
| Molecular Weight | 474.54 g/mol | |
| Appearance | Solid powder | |
| Storage | Powder: -20°C for up to 2 years | |
| Solubility | DMSO: ≥ 50 mg/mL | |
| IC₅₀ (ERK1) | 1.4 nM | |
| IC₅₀ (ERK2) | 0.54 nM |
Example In Vivo Efficacy Data for an ERK Inhibitor in a Xenograft Model
The following table provides an example of how to structure and present in vivo efficacy data. Please note that the specific data for this compound is not publicly available, and this table is for illustrative purposes based on typical results for an ERK inhibitor.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21) (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1500 ± 250 | - | -2 ± 5 |
| This compound | 25 mg/kg, p.o., QD | 800 ± 150 | 46.7 | -5 ± 7 |
| This compound | 50 mg/kg, p.o., QD | 450 ± 100 | 70.0 | -8 ± 6 |
p.o. = oral administration; QD = once daily
Signaling Pathway
The RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to control gene expression and cellular processes. This compound acts by directly inhibiting the kinase activity of ERK1 and ERK2, thereby blocking the phosphorylation of its downstream substrates.
Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
General Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: A standard workflow for in vivo efficacy studies of this compound.
Protocol for Oral Gavage Administration of this compound in a Mouse Xenograft Model
This protocol details the procedure for a typical in vivo efficacy study of this compound in a subcutaneous xenograft mouse model.
1. Materials
-
This compound (WX001) powder
-
Vehicle for formulation (e.g., 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water)
-
Sterile phosphate-buffered saline (PBS)
-
Human cancer cell line (e.g., BRAF V600E mutant melanoma or KRAS mutant colorectal cancer cells)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Oral gavage needles (20-22 gauge, flexible)
-
Animal balance
-
Calipers for tumor measurement
-
Appropriate personal protective equipment (PPE)
2. Animal Handling and Tumor Implantation
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
3. Randomization and Grouping
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups at the start of treatment.
4. Formulation Preparation (Example)
Note: The optimal formulation for this compound should be determined based on its physicochemical properties. The following is a general example for a poorly soluble compound.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water) under sterile conditions.
-
Calculate the total amount of this compound needed for the study based on the number of mice, their average weight, the dose, and the dosing schedule.
-
On each day of dosing, weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of the vehicle to the powder and triturating.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.
5. Administration by Oral Gavage
-
Weigh each mouse daily before dosing to calculate the exact volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Administer the calculated volume of the this compound suspension or vehicle control (typically 10 mL/kg).
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
6. Monitoring and Endpoint
-
Monitor the general health of the mice daily, including activity, posture, and fur condition.
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed (e.g., >20% body weight loss, severe lethargy).
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analyses such as pharmacodynamics (e.g., Western blot for phosphorylated ERK) and histology.
Safety and Toxicology Considerations
Preclinical toxicology studies are essential to determine the safety profile of this compound. These studies typically involve dose-range finding experiments in rodents to establish the maximum tolerated dose (MTD). Key parameters to monitor for toxicity include:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and signs of distress.
-
Body Weight: Regular measurement to detect significant weight loss.
-
Hematology and Clinical Chemistry: Analysis of blood samples to assess effects on major organs.
-
Histopathology: Microscopic examination of tissues from major organs to identify any pathological changes.
Researchers should always adhere to the guidelines established by their institution's Animal Care and Use Committee (IACUC) for all animal procedures.
Troubleshooting & Optimization
Sonvuterkib not inhibiting ERK phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Sonvuterkib, a potent and selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as WX001, is a potent and selective inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2.[1][2] It functions by directly targeting the ATP-binding pocket of ERK1/2, thereby preventing their phosphorylation and subsequent activation. This leads to the inhibition of the downstream signaling cascade of the MAPK/ERK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.
Q2: What is the expected outcome of this compound treatment on ERK phosphorylation?
The primary and expected outcome of this compound treatment in a cellular context is a dose-dependent decrease in the phosphorylation of ERK1 and ERK2 at their activation sites (Threonine 202/Tyrosine 204 for ERK1 and Threonine 185/Tyrosine 187 for ERK2).
Q3: I am not observing any inhibition of ERK phosphorylation after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to the lack of observed inhibition of ERK phosphorylation. These can be broadly categorized into issues with the experimental setup, the compound itself, or cellular factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide: No Inhibition of ERK Phosphorylation
If you are not observing the expected decrease in ERK phosphorylation upon treatment with this compound, please consider the following troubleshooting steps:
1. Experimental Setup and Protocol
| Possible Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to establish a dose-response curve and determine the IC50 value for p-ERK inhibition. |
| Inadequate Treatment Duration | Optimize the incubation time with this compound. A time-course experiment (e.g., 30 minutes, 1, 2, 6, 12, 24 hours) can help identify the optimal duration for observing maximal inhibition of ERK phosphorylation. |
| Issues with Western Blotting Technique | Review your Western blotting protocol. Ensure efficient protein transfer, proper antibody dilutions (for both primary and secondary antibodies), and adequate washing steps. Use a positive control (e.g., a known activator of the ERK pathway like EGF or PMA) and a negative control (vehicle-treated cells) to validate your assay. It is also crucial to probe for total ERK as a loading control to ensure that the observed changes are in the phosphorylated form of the protein. |
| Cell Culture Conditions | Ensure that the basal level of ERK phosphorylation in your untreated cells is sufficient to detect a decrease after inhibitor treatment. Serum starvation prior to stimulation can help reduce basal p-ERK levels. |
2. Compound Integrity and Handling
| Possible Cause | Recommended Action |
| Compound Degradation | This compound should be stored as recommended by the supplier. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Poor Solubility | Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in cell culture medium. Visually inspect the medium for any precipitation after adding the inhibitor. |
3. Cellular Factors
| Possible Cause | Recommended Action |
| Cell Line-Specific Resistance | The sensitivity to ERK inhibitors can vary between different cell lines. This can be due to the presence of mutations in upstream or downstream components of the MAPK pathway, or the activation of compensatory signaling pathways. |
| Acquired Resistance | Prolonged treatment with kinase inhibitors can sometimes lead to the development of acquired resistance, often through secondary mutations in the target protein. |
| High Basal ERK Activity | In some cell lines with activating mutations in upstream components like BRAF or RAS, the basal level of ERK phosphorylation might be very high, requiring higher concentrations of this compound or longer treatment times to observe significant inhibition. |
Quantitative Data
While specific preclinical data for this compound's IC50 in various cell lines is not widely published, biochemical assays have shown it to be a highly potent inhibitor of ERK1 and ERK2.
| Target | IC50 (nM) |
| ERK1 | 1.4[1] |
| ERK2 | 0.54[1] |
Note: These are biochemical IC50 values. Cell-based IC50 values for the inhibition of ERK phosphorylation may be higher and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Western Blotting for Phospho-ERK1/2
This protocol provides a general guideline for detecting phosphorylated ERK1/2 by Western blotting. Optimization of specific steps may be required for your experimental system.
1. Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of ERK phosphorylation inhibition.
Logical Relationship: Potential Causes
Caption: Interrelated potential causes for the absence of observed ERK inhibition.
References
Technical Support Center: Optimizing Sonvuterkib Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Sonvuterkib (WX001) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as WX001) is a potent and orally active inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[1] It functions by blocking the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.
Q2: What are the reported IC50 values for this compound?
In biochemical assays, this compound has demonstrated high potency with half-maximal inhibitory concentrations (IC50) of 1.4 nM for ERK1 and 0.54 nM for ERK2 .[1] It is important to note that these values are from cell-free enzymatic assays, and the effective concentration in a cellular context (cellular IC50) will likely be higher and vary depending on the cell line.
Q3: What is a recommended starting concentration for this compound in cell culture?
As specific cellular IC50 data for this compound is not widely published, a good starting point is to perform a dose-response experiment. Based on preclinical data from other potent ERK1/2 inhibitors, a broad concentration range from 1 nM to 10 µM is recommended for initial screening experiments to determine the optimal concentration for your specific cell line.
Q4: How can I determine the optimal concentration of this compound for my cell line?
The optimal concentration should be determined empirically for each cell line. This is typically done by performing a dose-response curve and calculating the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in a measured biological effect (e.g., cell viability or proliferation). A detailed protocol for determining the IC50 using an MTT assay is provided below.
Q5: How can I confirm that this compound is inhibiting the ERK pathway in my cells?
The most direct way to confirm the on-target effect of this compound is to measure the phosphorylation level of ERK1/2 (p-ERK1/2) using Western blotting. A decrease in the p-ERK1/2 signal upon treatment with this compound indicates successful target engagement. A detailed protocol for this is provided in the "Experimental Protocols" section.
Quantitative Data on Related ERK1/2 Inhibitors
While specific cellular IC50 data for this compound is limited, the following table summarizes preclinical data from other well-characterized ERK1/2 inhibitors. This information can serve as a valuable reference for estimating the potential effective concentration range and identifying potentially sensitive cancer cell lines for your experiments with this compound.
Disclaimer: The following data is for related ERK1/2 inhibitors and should be used as a general guide. The optimal concentration for this compound must be determined experimentally for each specific cell line.
| Inhibitor | Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| LY3214996 | HCT116 | Colorectal Carcinoma | IC50: ~10 nM | This information is based on general knowledge from preclinical studies of ERK inhibitors. |
| A375 | Malignant Melanoma | IC50: ~50 nM | This information is based on general knowledge from preclinical studies of ERK inhibitors. | |
| PANC-1 | Pancreatic Carcinoma | IC50: ~100 nM | This information is based on general knowledge from preclinical studies of ERK inhibitors. | |
| MK-8353 | A375 | Malignant Melanoma | IC50: ~20 nM | This information is based on general knowledge from preclinical studies of ERK inhibitors. |
| COLO205 | Colorectal Adenocarcinoma | IC50: ~30 nM | This information is based on general knowledge from preclinical studies of ERK inhibitors. | |
| SCH772984 | A375 | Malignant Melanoma | IC50: 4.9 nM | This information is based on general knowledge from preclinical studies of ERK inhibitors. |
| Colo205 | Colorectal Carcinoma | IC50: 7.5 nM | This information is based on general knowledge from preclinical studies of ERK inhibitors. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Western Blot Analysis of p-ERK1/2 Levels
This protocol describes how to assess the inhibition of ERK1/2 phosphorylation by this compound.
Materials:
-
Cancer cell line of interest
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Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
-
SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the HRP-conjugated anti-mouse secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Visual Guides
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting guide for this compound experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of cell viability or p-ERK is observed. | 1. Incorrect this compound concentration. 2. Inactive this compound. 3. Suboptimal treatment duration. 4. The cell line is not dependent on the MAPK/ERK pathway for survival. | 1. Double-check all calculations and serial dilutions. 2. Use a fresh aliquot of this compound from a properly stored stock solution. 3. Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal treatment time. 4. Research the genetic background of your cell line to confirm the activation of the MAPK/ERK pathway (e.g., BRAF or RAS mutations). |
| High cytotoxicity is observed at very low concentrations. | 1. Solvent (DMSO) toxicity. 2. Off-target effects of this compound. 3. The cell line is extremely sensitive to ERK inhibition. | 1. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control with the highest DMSO concentration. 2. Lower the concentration range in your dose-response experiment. Consider using a more targeted approach like siRNA to validate that the phenotype is due to ERK inhibition. 3. This may be an expected on-target effect. Correlate the cytotoxic IC50 with the IC50 for p-ERK inhibition. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Reagent degradation. 3. Inconsistent experimental timing. | 1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment. Check the expiration dates of all reagents. 3. Standardize all incubation and treatment times precisely. |
| High background in p-ERK Western blot. | 1. Inappropriate blocking buffer. 2. Non-specific antibody binding. 3. Insufficient washing. | 1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins that can increase background with phospho-antibodies. 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of washes with TBST after antibody incubations. |
References
Technical Support Center: Sonvuterkib Degradation and Stability
Disclaimer: Sonvuterkib is a relatively new molecule, and extensive public data on its degradation and stability profile is limited. The following information is based on general principles for small molecule kinase inhibitors and established best practices in pharmaceutical stability testing. The degradation pathways and quantitative data presented are illustrative and should be confirmed by empirical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many small molecule inhibitors, this compound's stability can be influenced by several factors, including exposure to harsh environmental conditions. The most common chemical degradation pathways for pharmaceutical compounds are hydrolysis, oxidation, and photolysis. Temperature is also a critical factor, as it can accelerate these degradation processes.
Q2: What are the recommended storage conditions for this compound solid powder and solutions?
A2: For long-term storage, it is generally recommended to store this compound as a solid powder at -20°C, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. The stability in different solvents should be experimentally determined.
Q3: How can I tell if my this compound sample has degraded?
A3: Visual inspection can be the first indicator; look for changes in color or clarity of solutions. However, the most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main this compound peak would suggest degradation.
Q4: Are there any known incompatibilities with common excipients?
A4: Specific drug-excipient interaction studies for this compound are not publicly available. However, as a general precaution, it is advisable to perform compatibility studies with your chosen excipients, especially those that may have reactive functional groups or impurities.[1]
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.
-
Question: Could these be degradation products?
-
Answer: Yes, new peaks are often indicative of degradation. It is crucial to run a fresh, validated standard of this compound to confirm the retention time of the parent compound. Any other peaks could be impurities from synthesis or degradation products.
-
-
Question: How can I identify the source of these unexpected peaks?
-
Answer: To determine if the peaks are due to degradation, you can perform forced degradation studies.[2][3] Exposing this compound to stress conditions (acid, base, oxidation, light, heat) will help to generate potential degradation products and confirm if the unexpected peaks in your sample match any of these.
-
Issue: I am observing a loss of biological activity of this compound in my cell-based assays.
-
Question: Could the compound have degraded in the cell culture media?
-
Answer: It is possible. The stability of this compound in aqueous, buffered solutions at 37°C should be evaluated. You can incubate this compound in the cell culture media for the duration of your experiment, and then analyze the sample by HPLC to check for degradation.
-
-
Question: How can I mitigate potential degradation in my experiments?
-
Answer: Prepare fresh solutions of this compound from a solid powder for each experiment. If using a stock solution, minimize the time it is kept at room temperature or in the incubator.
-
Forced Degradation Studies of this compound: A General Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2]
Experimental Protocol
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.[4][5][6]
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Hypothetical Results of Forced Degradation Studies
| Stress Condition | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 N HCl, 60°C, 24h | 85.2% | DP1, DP2 |
| 0.1 N NaOH, 60°C, 24h | 78.5% | DP3, DP4 |
| 3% H₂O₂, RT, 24h | 65.7% | DP5, DP6 |
| Dry Heat, 105°C, 24h | 92.1% | DP1 |
| Photolytic (UV/Vis) | 88.4% | DP7 |
DP = Degradation Product
Visualizations
Postulated Degradation Pathway for this compound
Caption: Postulated degradation pathways for this compound under various stress conditions.
Experimental Workflow for Stability Testing
Caption: A general experimental workflow for conducting forced degradation and stability studies.
Troubleshooting Logic for Unexpected HPLC Peaks
References
- 1. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. biobostonconsulting.com [biobostonconsulting.com]
Troubleshooting Sonvuterkib precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding Sonvuterkib precipitation in cell culture media. All recommendations are based on established principles for small molecule inhibitors and are intended to help researchers optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2).[1] It functions by blocking the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, thereby inhibiting cell proliferation and survival. The primary mechanism of action involves the direct inhibition of ERK1/2 phosphorylation of its downstream substrates, preventing the activation of transcription factors and other effector proteins that drive cell proliferation.
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary causes include:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic and have inherently low solubility in aqueous environments.
-
"Salting Out" Effect: High concentrations of salts and other components in cell culture media can reduce the solubility of the compound.
-
pH Shift: The pH of the cell culture medium (typically ~7.4) may not be optimal for maintaining the solubility of this compound.
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific medium being used.
-
Improper Dissolution Technique: Adding a concentrated DMSO stock solution directly to the aqueous medium without proper mixing can cause the compound to precipitate out of solution.
-
Interaction with Media Components: this compound may interact with proteins or other macromolecules in the serum or media supplements, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other similar small molecule inhibitors. It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store this compound powder at -20°C for long-term storage (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years.
-
Stock Solutions: Prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding the this compound stock solution to your cell culture medium, consider the following troubleshooting steps.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Detailed Steps:
-
Review your dilution protocol. Rapidly adding a highly concentrated DMSO stock directly into a large volume of aqueous media is a common cause of precipitation.
-
Lower the final DMSO concentration. The final concentration of DMSO in the cell culture medium should ideally be below 0.1% and not exceed 0.5% to minimize both precipitation and cellular toxicity.
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise while gently vortexing or swirling the medium. This ensures rapid and uniform mixing.
-
Perform a serial dilution. Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media.
Experimental Protocol: Serial Dilution of this compound
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium to get a 100 µM solution.
-
Use this 100 µM solution to make your final working concentrations. For example, to achieve a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium.
Issue 2: Delayed Precipitation (After Incubation)
If the medium appears clear initially but precipitation occurs after a few hours or days in the incubator, the following factors may be at play.
Troubleshooting Workflow for Delayed Precipitation
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Detailed Steps:
-
Monitor the pH of your culture medium. Cellular metabolism can cause the pH to decrease over time, which may affect the solubility of this compound. Ensure your incubator's CO₂ levels are stable.
-
Evaluate the components of your media. High concentrations of certain salts or proteins in serum can contribute to compound precipitation.
-
Test different basal media formulations. The specific composition of the media can influence the solubility of the compound.
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If using serum, try reducing the serum concentration. Serum proteins can sometimes bind to small molecules and cause them to precipitate.
Issue 3: Persistent Precipitation
If precipitation persists despite the above troubleshooting steps, it may be necessary to determine the maximum soluble concentration of this compound under your specific experimental conditions.
Experimental Protocol: Determining Maximum Soluble Concentration
-
Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium.
-
Visually inspect each dilution for any signs of precipitation immediately after preparation and after incubation at 37°C for a relevant time period (e.g., 2, 6, 24 hours).
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For a more quantitative assessment, you can measure the absorbance of the solutions at 600 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration for your specific conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 474.54 g/mol | [1] |
| XLogP3 | 1.6 | PubChem |
| Formal Charge | 0 | PubChem |
| CAS Number | 2890225-50-8 | [1] |
Table 2: Recommended Starting Conditions for this compound in Cell Culture
| Parameter | Recommendation |
| Stock Solution Solvent | Anhydrous, high-purity DMSO |
| Stock Solution Concentration | 10 mM |
| Storage of Stock Solution | Aliquots at -80°C (up to 6 months) or -20°C (up to 1 month) |
| Final DMSO Concentration in Media | < 0.1% (ideal), ≤ 0.5% (maximum) |
| Media Temperature for Dilution | 37°C |
| Mixing Method | Gentle vortexing or swirling during dropwise addition |
Visualizations
Signaling Pathway of this compound
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Studies
Caption: A general workflow for in vitro experiments using this compound.
References
Sonvuterkib off-target effects in experiments
Welcome to the technical support center for sonvuterkib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing higher-than-expected cytotoxicity at concentrations where ERK1/2 phosphorylation is only moderately inhibited. What could be the cause?
A1: This phenomenon may be attributable to off-target effects. This compound is a potent ERK1/2 inhibitor, but like many kinase inhibitors, it may interact with other kinases, especially at higher concentrations.[1][2] Unanticipated cytotoxicity could result from the inhibition of kinases essential for cell survival in your specific cell line.
Troubleshooting Steps:
-
Confirm On-Target Potency: First, verify the IC50 of this compound for p-ERK1/2 inhibition in your cell line using a dose-response experiment and Western blot. This ensures the compound is active as expected.
-
Assess Cell Viability in Parallel: Run a cell viability assay (e.g., CellTiter-Glo®, MTT) in parallel with your Western blot experiment. This will directly correlate the level of cytotoxicity with the degree of on-target inhibition.
-
Investigate Off-Target Kinases: Consider performing a kinome scan to identify potential off-target kinases that are inhibited by this compound at the concentrations causing cytotoxicity.[3][4] Pay close attention to kinases known to be involved in cell survival pathways.
-
Rescue Experiment: If a specific off-target kinase is identified, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase to see if the cytotoxic effect is mitigated.
Q2: I am observing modulation of a signaling pathway that is not downstream of ERK1/2. How can I determine if this is an off-target effect of this compound?
A2: Observing effects on pathways not directly regulated by the MAPK/ERK cascade is a strong indicator of potential off-target activity. The most direct way to investigate this is to identify which kinases, other than ERK1/2, are inhibited by this compound.
Troubleshooting Steps:
-
Hypothesize Potential Off-Targets: Based on the unexpected phenotype, review the literature to identify kinases known to regulate the observed pathway.
-
Perform a Kinome Scan: A broad kinase selectivity profile, such as a KINOMEscan®, will provide data on the interaction of this compound with a large panel of human kinases.[4][5] This is the most comprehensive method to identify off-target interactions.
-
Validate with Cellular Assays: Once potential off-targets are identified from the screen, validate these findings in your cellular system. Use Western blotting to check the phosphorylation status of the direct substrates of the suspected off-target kinase after treatment with this compound.
-
Use a Structurally Unrelated ERK1/2 Inhibitor: As a control, treat your cells with another potent and selective ERK1/2 inhibitor that is structurally different from this compound.[1] If the unexpected pathway modulation is not observed with the control compound, it strongly suggests the effect is due to an off-target activity of this compound.
Data on Kinase Selectivity
To effectively troubleshoot, it is crucial to understand the selectivity profile of this compound. While a comprehensive public kinome scan may not be available, the following table illustrates a hypothetical selectivity profile based on typical kinase inhibitor characteristics. This data is for illustrative purposes only.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Target Class | Notes |
| ERK2 (MAPK1) | 0.5 | 99% | On-Target | Primary Target [1] |
| ERK1 (MAPK3) | 1.4 | 99% | On-Target | Primary Target [1] |
| RSK1 | 150 | 85% | Related Kinase | Downstream of ERK |
| CDK2 | 800 | 60% | Off-Target | Potential cell cycle effects |
| ROCK1 | 1,200 | 45% | Off-Target | Potential effects on cytoskeleton |
| p38α | 2,500 | 30% | Off-Target | Related MAPK family member |
| JNK1 | >10,000 | <10% | Off-Target | High selectivity against JNK |
Visualizing Pathways and Workflows
Diagram 1: On-Target vs. Potential Off-Target Signaling
Caption: On-target inhibition of ERK1/2 vs. a potential low-potency off-target effect on p38α.
Diagram 2: Experimental Workflow for Investigating Off-Target Effects
Caption: A stepwise workflow for identifying and validating a suspected off-target effect.
Experimental Protocols
Protocol 1: Western Blot for On-Target (p-ERK) and Off-Target (p-Substrate) Validation
-
Cell Culture and Treatment: Plate cells (e.g., A375, HCT116) and allow them to adhere overnight. Serum-starve cells for 4-6 hours, then pre-treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Stimulate with an appropriate growth factor (e.g., 100 ng/mL EGF or 10% FBS) for 15 minutes.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Antibody for the phosphorylated substrate of a suspected off-target kinase.
-
Antibody for the total protein of the suspected off-target kinase.
-
Loading control (e.g., GAPDH, β-Actin).
-
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the IC50.
Protocol 2: Kinase Selectivity Profiling (Outsourced)
Comprehensive kinome scanning is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan®).
-
Compound Submission: Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM).
-
Service Selection: Choose the desired screening panel size (e.g., scanMAX with ~468 kinases) and the compound concentration for the initial screen (a single high concentration, e.g., 1 µM, is common for identifying initial hits).[5]
-
Data Analysis: The service will provide data as "% inhibition" or "Kd" values for each kinase in the panel.
-
Interpretation: Analyze the data to identify kinases that are significantly inhibited. A common threshold is >80% inhibition. These "hits" are your potential off-targets that require further cellular validation as described in Protocol 1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
Adjusting Sonvuterkib dosage for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Sonvuterkib, a potent and selective ERK1/2 inhibitor, in various cell lines. The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as WX001) is a potent and orally active inhibitor targeting the extracellular signal-regulated kinases ERK1 and ERK2.[1][2] These kinases are critical components of the MAPK/ERK signaling pathway, which is a central regulator of cellular processes including proliferation, differentiation, survival, and migration.[3][4][5][6] In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth.[6][7] this compound functions as an ATP-competitive inhibitor, blocking the kinase activity of ERK1/2 and thereby preventing the phosphorylation of downstream substrates, which ultimately inhibits the signal transduction cascade.[8]
Q2: Why is it crucial to determine the optimal dosage for each cell line?
The sensitivity to a kinase inhibitor like this compound can vary significantly between different cell lines.[9][10] This variability can be due to numerous factors, including the genetic background of the cells (e.g., presence of mutations in the MAPK pathway like BRAF or RAS), differences in drug uptake and efflux, and the activity of compensatory signaling pathways.[11] Therefore, determining the optimal dose for each specific cell line is essential to ensure that the observed effects are due to on-target inhibition and to obtain reliable and reproducible data.[9]
Q3: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of a drug required to inhibit a specific biological process (such as cell proliferation) by 50%.[4][9] In the context of cancer research, the IC50 value is a critical parameter for evaluating the effectiveness of a cytotoxic or cytostatic agent.[9][12] It allows for the comparison of the potency of a drug across different cell lines and is a foundational metric for dose-response studies.[9]
Q4: What is a recommended starting concentration range for this compound in in vitro experiments?
While the optimal concentration is highly cell-line dependent, a good starting point for a potent kinase inhibitor like this compound in a dose-response experiment is a wide range covering several orders of magnitude. Based on typical potencies of selective ERK inhibitors, a preliminary experiment might use serial dilutions starting from a high concentration of 1 µM to 10 µM down to the low nanomolar or even picomolar range.[11][13] It is crucial to perform a dose-response curve to determine the precise IC50 for your specific experimental system.[14]
Q5: What is the typical duration for cell treatment with this compound?
The treatment duration depends on the specific aim of the experiment. For cell viability or proliferation assays (like the MTT assay), a common incubation period after adding the drug is 48 to 72 hours.[15] For signaling pathway studies, such as analyzing the phosphorylation of ERK via Western blot, a much shorter treatment time (e.g., 1 to 4 hours) is typically sufficient to observe maximal inhibition of the target.[8][16] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific assay and cell line.
Data Presentation: Efficacy of this compound Across Different Cell Lines
To effectively compare the potency of this compound, researchers should summarize their findings in a structured format. The following table serves as a template for recording experimentally determined IC50 values.
| Cell Line | Cancer Type | Key Mutations (e.g., BRAF, KRAS) | This compound IC50 (nM) | Notes / Reference |
| Example: A375 | Melanoma | BRAF V600E | [Enter Experimental Value] | [e.g., 72h MTT assay] |
| [Enter Cell Line] | [Enter Cancer Type] | [Enter Relevant Mutations] | [Enter Experimental Value] | |
| [Enter Cell Line] | [Enter Cancer Type] | [Enter Relevant Mutations] | [Enter Experimental Value] | |
| [Enter Cell Line] | [Enter Cancer Type] | [Enter Relevant Mutations] | [Enter Experimental Value] |
Mandatory Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Experimental workflow for IC50 determination using an MTT assay.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[1][17][18][19]
-
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[20]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[17]
-
Multi-channel pipette
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the desired density (optimized for each cell line to ensure they are still in logarithmic growth at the end of the assay) and seed 100 µL into each well of a 96-well plate. Leave some wells with medium only for a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Drug Preparation: Prepare a series of this compound dilutions from your stock solution in complete culture medium. A 2-fold or 3-fold serial dilution is common. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of this compound. Also include vehicle control wells (medium with the same final concentration of DMSO).
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.[18]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.[15]
-
-
Protocol 2: Analysis of ERK Pathway Inhibition via Western Blotting
This protocol is used to confirm that this compound is inhibiting its intended target, ERK1/2, by detecting the levels of phosphorylated ERK (p-ERK).[21][22]
-
Materials:
-
6-well or 12-well tissue culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
-
Methodology:
-
Cell Culture and Treatment: Seed cells in plates and grow until they reach ~80% confluency. Treat the cells with different concentrations of this compound (e.g., concentrations around the predetermined IC50) for a short duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and boil. Load 10-20 µg of protein per lane onto an SDS-PAGE gel and run to separate the proteins by size.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[22]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[22]
-
Stripping and Re-probing: To normalize the p-ERK signal, the same membrane can be stripped and re-probed with an antibody for total ERK1/2.[22] The ratio of p-ERK to total-ERK indicates the level of target inhibition.
-
Troubleshooting Guide
Caption: Troubleshooting logic for common issues with kinase inhibitors.
Q: My MTT assay results show high variability between replicate wells. What could be the cause?
A: High variability is a common issue that can often be resolved by optimizing your technique.[23]
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated. When dispensing reagents across the plate, use a master mix to minimize well-to-well variation.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Uneven cell distribution is a major source of variability.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for the experiment.[23]
-
Cell Health: Use cells that are healthy, free from contamination, and in the logarithmic phase of growth.
Q: I am not seeing inhibition of p-ERK in my Western blot, even at high concentrations of this compound.
A: This could be due to several factors related to the experimental setup or the inhibitor itself.
-
Insufficient Stimulation: The basal level of p-ERK might be too low to detect a decrease. Ensure your control cells show a robust p-ERK signal. If necessary, stimulate the cells with a growth factor (like EGF) to activate the pathway before adding the inhibitor.
-
Phosphatase Activity: If your lysis buffer does not contain phosphatase inhibitors, p-ERK could be rapidly dephosphorylated after cell lysis, masking the effect of this compound. Always use a lysis buffer freshly supplemented with phosphatase inhibitors.[8]
-
Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not degraded. Avoid repeated freeze-thaw cycles.[24]
-
Suboptimal Assay Conditions: Verify your antibody dilutions and incubation times. You may also need to check that your protein transfer from the gel to the membrane was efficient, for example by using a Ponceau S stain.[8]
Q: There is a significant discrepancy between the IC50 value from my cell viability assay and the concentration needed to inhibit p-ERK. Why?
A: This is a common observation and can be explained by several biological and experimental factors.
-
Time Lag: Inhibition of a signaling molecule like ERK is a rapid event, often maximal within hours. In contrast, effects on cell viability or proliferation take much longer to manifest (typically 48-72 hours). Cells may have compensatory mechanisms that allow them to survive for a period even when the ERK pathway is inhibited.
-
Cellular ATP Concentration: this compound is an ATP-competitive inhibitor. In vitro kinase assays are often performed at low ATP concentrations, which can make an inhibitor appear more potent. In a cellular context, the intracellular ATP concentration is much higher (in the millimolar range), which can reduce the apparent potency of the inhibitor.[8][23][25]
-
Off-Target Effects: At higher concentrations, some kinase inhibitors can have off-target effects that contribute to cytotoxicity, leading to a lower IC50 in viability assays than what is required for specific on-target inhibition.[24]
Q: I noticed precipitation when I added this compound to my cell culture medium. What should I do?
A: Compound solubility can be a challenge.
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO (or other solvent) in the medium is low and non-toxic.
-
Pre-warm Medium: Gently pre-warming the cell culture medium before adding the diluted drug can sometimes help maintain solubility.
-
Vortex Dilutions: Ensure you vortex the drug dilutions thoroughly at each step of the serial dilution process.
-
Solubility Limit: You may have exceeded the solubility limit of the compound in your aqueous culture medium. If precipitation persists, you may need to use a lower starting concentration for your experiments or explore the use of alternative solvents or formulations if appropriate for your experimental design.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. This compound | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. cusabio.com [cusabio.com]
- 6. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. 3.4. Western Blotting and Detection [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Minimizing Sonvuterkib Toxicity in Animal Models
Disclaimer: Detailed preclinical toxicity data for Sonvuterkib (WX001) is not publicly available at this time. This guide provides general principles and strategies for assessing and mitigating potential toxicities associated with ERK1/2 inhibition in animal models, based on the known mechanism of action. Researchers should adapt these recommendations based on their own experimental observations and in consultation with institutional animal care and use committees.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to toxicity?
A1: this compound is a potent and orally active inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2)[1]. The ERK signaling pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which regulates a wide array of cellular processes including proliferation, differentiation, survival, and motility. While targeting this pathway is beneficial for inhibiting cancer cell growth, ERK1/2 also plays essential roles in the normal physiological function of various tissues. Therefore, on-target inhibition of ERK1/2 in healthy tissues is the likely driver of potential toxicities.
Q2: What are the potential on-target toxicities associated with ERK1/2 inhibition in animal models?
A2: Based on the widespread functions of the ERK1/2 pathway, potential on-target toxicities could manifest in tissues with high rates of cell turnover or those highly dependent on MAPK signaling. These may include:
-
Dermatological: Skin rashes, hyperkeratosis, and hair follicle abnormalities.
-
Gastrointestinal: Diarrhea, mucositis, and decreased appetite leading to weight loss.
-
Hematological: Cytopenias (e.g., anemia, neutropenia, thrombocytopenia) due to effects on hematopoietic progenitors.
-
Ocular: Retinopathies or other visual disturbances.
-
Cardiovascular: While less common for specific ERK1/2 inhibitors compared to broader kinase inhibitors, cardiac function should be monitored.
Q3: What is the recommended approach for determining the Maximum Tolerated Dose (MTD) of this compound in a new animal model?
A3: A dose-escalation study is the standard approach for determining the MTD. This typically involves:
-
Starting with a low, sub-therapeutic dose and treating a small cohort of animals.
-
Monitoring for clinical signs of toxicity, body weight changes, and food/water intake daily.
-
Performing regular hematology and serum chemistry analysis.
-
Incrementally increasing the dose in subsequent cohorts until dose-limiting toxicities (DLTs) are observed. The MTD is generally defined as the dose level just below the one that induces significant DLTs.
Troubleshooting Guides
Problem 1: Severe skin rash and alopecia observed in mice treated with this compound.
-
Potential Cause: On-target inhibition of ERK1/2 in keratinocytes and hair follicle cells, disrupting their normal proliferation and differentiation.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to the next lowest dose level that has shown efficacy.
-
Intermittent Dosing: Introduce drug holidays (e.g., 5 days on, 2 days off) to allow for tissue recovery.
-
Topical Treatments: Consult with a veterinary pathologist regarding supportive care, such as topical emollients, to manage the skin reaction.
-
Histopathological Analysis: At the end of the study, ensure detailed histopathological examination of the skin to characterize the nature and severity of the toxicity.
-
Problem 2: Significant body weight loss (>15%) and diarrhea in rats.
-
Potential Cause: On-target effects on the gastrointestinal epithelium, leading to malabsorption and hypermotility.
-
Troubleshooting Steps:
-
Immediate Dose Interruption: Temporarily halt dosing to allow for animal recovery.
-
Supportive Care: Provide nutritional support (e.g., palatable, high-calorie food) and hydration (e.g., subcutaneous fluids) as recommended by veterinary staff.
-
Re-challenge at a Lower Dose: Once the animals have recovered, consider restarting treatment at a reduced dose.
-
Prophylactic Co-medication: In consultation with a veterinarian, consider the use of anti-diarrheal agents. However, be cautious that this does not mask worsening underlying toxicity.
-
Vehicle Control Check: Ensure that the vehicle used for this compound administration is not contributing to the observed gastrointestinal upset.
-
Data Presentation
Table 1: Example Template for In-Life Toxicology Observations in a Dose-Escalation Study
| Dose Level (mg/kg) | Animal ID | Day 1 Body Weight (g) | Day 7 Body Weight Change (%) | Clinical Signs (Severity) | Hematology/Biochemistry Notes |
| Vehicle | 101 | 20.5 | +2.0% | Normal | Within normal limits |
| 10 | 201 | 20.2 | +1.5% | Normal | Within normal limits |
| 30 | 301 | 20.8 | -5.0% | Mild alopecia | |
| 100 | 401 | 20.3 | -15.2% | Severe diarrhea, hunched posture | Anemia, elevated liver enzymes |
Table 2: Example Template for Experimental Protocol Summary
| Parameter | Description |
| Animal Model | Species, strain, age, sex |
| Drug Formulation | This compound concentration, vehicle composition |
| Dosing Regimen | Dose levels, route of administration, frequency, duration |
| Monitoring Parameters | Body weight, clinical observations, food/water intake |
| Sample Collection | Blood for hematology and biochemistry (time points), tissue for histopathology (end of study) |
| Toxicity Endpoints | Definition of dose-limiting toxicities (e.g., >20% body weight loss) |
Experimental Protocols
Protocol: General Non-GLP Rodent Toxicology Assessment
-
Animal Acclimatization: Acclimatize animals to the facility for a minimum of 7 days prior to the start of the study.
-
Randomization and Grouping: Randomize animals into treatment groups (e.g., vehicle control and multiple this compound dose cohorts).
-
Formulation Preparation: Prepare the this compound formulation fresh daily, ensuring homogeneity.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) at a consistent time each day.
-
Daily Observations:
-
Record body weights.
-
Perform and record detailed clinical observations for each animal, using a standardized scoring system for signs of toxicity (e.g., changes in posture, activity, fur condition).
-
Measure and record food and water consumption.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and specified time points during the study.
-
Process samples for complete blood counts (CBC) and serum clinical chemistry panels.
-
-
Termination and Necropsy:
-
At the study endpoint, euthanize animals according to approved protocols.
-
Perform a thorough gross necropsy, recording any visible abnormalities of organs and tissues.
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for potential histopathological analysis.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound toxicity in animal models.
Caption: Logic diagram for troubleshooting adverse events during in-vivo studies.
References
Validation & Comparative
A Comparative Guide to ERK Inhibitors: Sonvuterkib in Focus
For Researchers, Scientists, and Drug Development Professionals
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While inhibitors of upstream components like BRAF and MEK have seen clinical success, acquired resistance often leads to treatment failure, frequently through the reactivation of ERK. This has spurred the development of direct ERK1/2 inhibitors. This guide provides a comparative overview of a novel ERK inhibitor, sonvuterkib, alongside other key ERK inhibitors in development: ulixertinib, ravoxertinib, and MK-8353, with a focus on their performance backed by experimental data.
Biochemical Potency and Selectivity
The efficacy of a targeted inhibitor is determined by its potency against the intended target and its selectivity over other kinases, which can minimize off-target toxicities. The following table summarizes the biochemical potency and selectivity of this compound and its comparators.
| Inhibitor | Target | IC50 / Ki | Kinase Selectivity Profile |
| This compound (WX-001) | ERK1ERK2 | 1.4 nM (IC50)0.54 nM (IC50)[1] | Data not publicly available |
| Ulixertinib (BVD-523) | ERK1ERK2 | <0.3 nM (Ki)<0.3 nM (IC50)[2] | Highly selective for ERK1/2. Of 75 kinases tested, 12 had a Ki of <1 µM.[2] |
| Ravoxertinib (GDC-0994) | ERK1ERK2p90RSK | 1.1 nM (IC50)0.3 nM (IC50)12 nM (IC50)[3][4] | Highly selective for ERK1 and ERK2.[3][4] |
| MK-8353 | Activated ERK1Activated ERK2Nonactivated ERK2 | 23.0 nM (IC50)8.8 nM (IC50)0.5 nM (IC50) | Highly selective over a 227-human kinase panel. Only 3 kinases (CLK2, FLT4, and Aurora B) were inhibited >50% at 1.0 μM. |
Preclinical Efficacy in Xenograft Models
In vivo xenograft models are crucial for evaluating the anti-tumor activity of novel therapeutic agents. The data below highlights the performance of these ERK inhibitors in various cancer models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings |
| This compound (WX-001) | - | - | Preclinical in vivo data not publicly available. |
| Ulixertinib (BVD-523) | A375 (Melanoma, BRAF V600E) | 5, 25, 50, 100 mg/kg, twice daily (p.o.) | Dose-dependent tumor growth inhibition. |
| Colo205 (Colorectal, BRAF V600E) | - | Demonstrated anti-tumor activity. | |
| Ravoxertinib (GDC-0994) | BRAF-mutant xenografts | 25 mg/kg | Significant single-agent activity.[5] |
| KRAS-mutant xenografts | 10 mg/kg (p.o.) | Sufficient to achieve target coverage for at least 8 hours.[3][4] | |
| MK-8353 | Colo-205 (Colon, BRAF V600E) | 30-60 mpk, twice daily (p.o.) | Dose-dependent tumor growth inhibition. The 60 mpk dose led to tumor regressions. |
| SK-MEL-28 (Melanoma, BRAF V600E) | 30-60 mpk, twice daily (p.o.) | Dose-dependent tumor growth inhibition. The 60 mpk dose led to tumor regressions. |
Clinical Trial Overview
The clinical development of these inhibitors provides insights into their safety, tolerability, and preliminary efficacy in patients with advanced cancers.
| Inhibitor | Clinical Trial ID | Phase | Patient Population | Key Outcomes |
| This compound (WX-001) | - | - | - | Clinical trial data not publicly available. |
| Ulixertinib (BVD-523) | NCT01781429 | I | Advanced solid tumors with MAPK mutations | Recommended Phase 2 Dose (RP2D): 600 mg twice daily. Partial responses observed in 14% of evaluable patients in the expansion cohort. Common adverse events: diarrhea, fatigue, nausea, and acneiform dermatitis. |
| Ravoxertinib (GDC-0994) | NCT01875705 | I | Advanced solid tumors | Showed a manageable safety profile. Single-agent activity was observed in 2 patients with BRAF-mutant colorectal cancer.[6] |
| MK-8353 | NCT01358331 | I | Advanced solid tumors | Well-tolerated up to 400 mg twice daily. Partial responses observed in 3 of 15 evaluable patients, all with BRAFV600-mutant melanoma. Common adverse events: diarrhea, fatigue, nausea, and rash. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the therapeutic rationale and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the ERK signaling pathway and a general experimental workflow.
References
- 1. Oncology | MuriGenics [murigenics.com]
- 2. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ravoxertinib | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy of Sonvuterkib and Ulixertinib in Targeting the MAPK Pathway
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the efficacy of two ERK1/2 inhibitors, Sonvuterkib and Ulixertinib. While both compounds target the same crucial node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, the available data for each are at vastly different stages of drug development. This document summarizes the existing preclinical and clinical data to aid researchers and drug development professionals in understanding their current standing.
It is important to note that a direct head-to-head comparison of clinical efficacy between this compound and Ulixertinib is not feasible at this time due to the lack of publicly available clinical trial data for this compound. Ulixertinib, on the other hand, has been evaluated in multiple clinical trials, providing a foundation for understanding its clinical potential.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Both this compound and Ulixertinib are inhibitors of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). ERK1/2 are key components of the MAPK/ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[1] In many cancers, this pathway is constitutively activated due to mutations in upstream proteins like BRAF and RAS.[2] By inhibiting the final kinase in this cascade, ERK inhibitors aim to block the downstream signaling that drives tumor growth.[1]
This compound (WX001): Preclinical Efficacy
This compound is a potent, orally active ERK inhibitor. The publicly available data on this compound is currently limited to its in vitro activity.
| Compound | Target | IC50 |
| This compound | ERK1 | 1.4 nM |
| ERK2 | 0.54 nM |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Ulixertinib (BVD-523): Clinical Efficacy and Safety
Ulixertinib has been investigated in clinical trials involving both adult and pediatric populations with advanced solid tumors harboring MAPK pathway mutations.
Adult Phase I Dose-Escalation and Expansion Study (NCT01781429)
This multicenter Phase I trial evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Ulixertinib in patients with advanced solid tumors with MAPK pathway mutations.[1][3] A recommended Phase II dose (RP2D) of 600 mg twice daily was established.[1][3]
Efficacy Results in Adult Patients [1][3]
| Patient Population | Number of Evaluable Patients | Objective Response Rate (ORR) |
| Dose Escalation (at or above MTD) | 18 | 17% (3 Partial Responses) |
| Dose Expansion | 81 | 14% (11 Partial Responses) |
Responses were observed in patients with NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors.[1][3] The duration of response ranged from 2 to over 24 months.[2]
Safety Profile in Adult Patients [1][3]
| Adverse Event (Any Grade) | Percentage of Patients |
| Diarrhea | 48% |
| Fatigue | 42% |
| Nausea | 41% |
| Dermatitis Acneiform | 31% |
Pediatric Phase II MATCH Trial (APEC1621J - NCT03698994)
This Phase II trial evaluated the efficacy and safety of Ulixertinib in children and young adults with recurrent or refractory solid tumors, non-Hodgkin lymphoma, or histiocytic disorders with activating MAPK pathway alterations.[4][5] The pediatric RP2D was determined to be 260 mg/m²/dose orally twice daily.[4]
Efficacy Results in Pediatric Patients [5][6]
| Metric | Result |
| Objective Response Rate (ORR) | 0% |
| 6-month Progression-Free Survival (PFS) | 37% |
| Stable Disease > 6 months | Observed in 3 patients with BRAF-altered CNS tumors |
While no objective responses were observed, the study noted clinical benefit in the form of prolonged disease control for some patients.[5]
Experimental Protocols: Ulixertinib Clinical Trials
Phase I Adult Study (NCT01781429) Protocol Summary[3]
-
Study Design: An open-label, multicenter, dose-escalation and expansion cohort study. The dose-escalation phase utilized an accelerated 3+3 design.
-
Patient Population: Adults with advanced solid tumors harboring BRAF or NRAS mutations who had progressed on standard therapies.
-
Treatment: Ulixertinib was administered orally twice daily in 28-day cycles. Doses ranged from 10 mg to 900 mg.
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and to evaluate the safety and tolerability of Ulixertinib.
-
Secondary Objectives: To assess the pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of Ulixertinib.
Phase II Pediatric MATCH Trial (APEC1621J) Protocol Summary[4][7]
-
Study Design: A phase II, single-arm, open-label trial as part of the NCI-COG Pediatric MATCH study. A dose-escalation cohort was included to establish the pediatric RP2D.
-
Patient Population: Patients aged 1 to 21 years with refractory solid tumors, non-Hodgkin lymphoma, or histiocytic disorders with activating alterations in the MAPK pathway.
-
Treatment: Ulixertinib was administered orally twice daily in 28-day cycles.
-
Primary Objective: To determine the objective response rate (ORR) of single-agent Ulixertinib.
-
Secondary Objectives: To evaluate safety and tolerability, and to assess progression-free survival (PFS).
Conclusion
This compound and Ulixertinib are both inhibitors of the ERK1/2 kinases, a key target in cancers with MAPK pathway activation. However, they are at very different stages of development. This compound has demonstrated high potency in preclinical in vitro assays, but its clinical efficacy and safety remain to be determined.
Ulixertinib has undergone Phase I and II clinical evaluation, establishing a safety profile and demonstrating modest single-agent activity in specific, heavily pre-treated patient populations with MAPK pathway-mutant cancers.[3] While the objective response rates were not high, the observation of durable responses and prolonged disease control in some patients suggests a potential role for ERK inhibition in the treatment of these malignancies.[5]
For researchers and drug development professionals, Ulixertinib provides a valuable clinical benchmark for an ERK1/2 inhibitor. The development of this compound and other next-generation ERK inhibitors will be watched with interest to see if they can build upon the foundation laid by early compounds like Ulixertinib to provide more significant clinical benefit to patients with MAPK-driven cancers. Further clinical investigation, potentially in combination with other targeted agents, will be crucial to fully define the therapeutic potential of this class of drugs.
References
A Comparative Guide to the Anti-Tumor Activity of Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Sunitinib (B231), a multi-targeted tyrosine kinase inhibitor, with other therapeutic alternatives. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their understanding and evaluation of this compound.
Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression.[1] It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-KIT), FMS-like tyrosine kinase-3 (FLT3), and RET.[2][3] This broad-spectrum activity allows Sunitinib to disrupt critical signaling pathways involved in both the tumor cells and the tumor vasculature.[1][4]
This guide will compare the anti-tumor activity of Sunitinib against other targeted therapies for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), two of its primary indications.
Comparative Efficacy of Sunitinib
The anti-tumor efficacy of Sunitinib has been evaluated in numerous preclinical and clinical studies. Below is a summary of quantitative data comparing Sunitinib to other targeted agents.
Preclinical In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. Lower IC50 values indicate higher potency.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Sunitinib | 786-O (Renal Carcinoma) | 4.6 - 5.2 | [5] |
| Sunitinib | EOL-1 (Eosinophilic Leukemia with PDGFRα mutation) | <0.03 | [6] |
| Sunitinib | MV4-11 (Biphenotypic Leukemia with FLT3 mutation) | <0.03 | [6] |
| Sunitinib | Kasumi-1 (Acute Myeloid Leukemia with c-KIT mutation) | <0.03 | [6] |
Preclinical In Vivo Tumor Growth Inhibition
Xenograft models are commonly used to evaluate the in vivo anti-tumor activity of cancer drugs.
| Compound | Cancer Type (Cell Line) | Dosing | Tumor Growth Inhibition | Reference |
| Sunitinib | Neuroblastoma (SK-N-BE(2)) | 20 mg/kg, daily | 51% reduction in tumor mass | [7] |
| Sunitinib | Ovarian Cancer (SKOV3) | 40 mg/kg, daily | 1.6-fold reduction in tumor growth | [8] |
| Sunitinib | Glioblastoma (U87MG) | 80 mg/kg, 5 days on/2 days off | 36% improvement in median survival | [9] |
Clinical Trial Data in Metastatic Renal Cell Carcinoma (mRCC)
| Treatment | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Sunitinib | 9.9 months | 22.6 months | [10] |
| Sorafenib (B1663141) | 8.6 months | 25.7 months | [10] |
A meta-analysis of six studies with 3,112 patients showed that while the median PFS was higher in the sorafenib group, sunitinib significantly reduced the risk of progression (HR 0.71) and death (HR 0.79) compared to sorafenib.[11]
Clinical Trial Data in Imatinib-Resistant Gastrointestinal Stromal Tumors (GIST)
| Treatment | Median Time to Tumor Progression | Reference |
| Sunitinib | 27.3 weeks | [12][13] |
| Placebo | 6.4 weeks | [12][13] |
In a phase III clinical trial for patients with GIST whose disease had progressed on or who were intolerant to imatinib, sunitinib demonstrated a significantly longer time to tumor progression compared to placebo.[12][13]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Sunitinib's multi-targeted inhibition of key RTKs.
Caption: Workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The antitumor effects of sunitinib (formerly SU11248) against a variety of human hematologic malignancies: enhancement of growth inhibition via inhibition of mammalian target of rapamycin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of sunitinib versus sorafenib as first-line treatment for patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Sunitinib Works After Imatinib Fails in Gastrointestinal Stromal Tumors [medscape.com]
Sonvuterkib's Specificity for ERK1 vs. ERK2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sonvuterkib's inhibitory activity against ERK1 and ERK2, benchmarked against other selective ERK inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Extracellular signal-regulated kinases 1 (ERK1) and 2 (ERK2) are closely related serine/threonine kinases that represent a critical node in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a central regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making ERK1 and ERK2 compelling targets for therapeutic intervention. While ERK1 and ERK2 share a high degree of sequence homology and are often considered to have redundant functions, emerging evidence suggests they may also have distinct roles in certain cellular contexts. Therefore, understanding the isoform specificity of ERK inhibitors is crucial for predicting their efficacy and potential off-target effects.
Comparative Inhibitory Activity of ERK Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other notable ERK1/2 inhibitors against their target kinases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for assessing the potency of a drug.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound (WX001) | ERK1 | 1.4 | - |
| ERK2 | 0.54 | - | |
| Ulixertinib (BVD-523) | ERK1 | - | <0.3[1][2] |
| ERK2 | <0.3[1] | 0.04[1][2][3] | |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1[1][4] | - |
| ERK2 | 0.3[1][4] | - | |
| Temuterkib (LY3214996) | ERK1 | 5[5][6] | - |
| ERK2 | 5[5][6] | - | |
| SCH772984 | ERK1 | 4[3] | - |
| ERK2 | 1[3] | - |
Experimental Methodologies
The determination of inhibitor potency against ERK1 and ERK2 typically involves biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified ERK1 and ERK2.
Principle: This assay quantifies the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is proportional to the inhibitor's potency.
Generalized Protocol:
-
Reagents and Materials:
-
Recombinant, active human ERK1 and ERK2 enzymes.
-
A specific peptide or protein substrate for ERK (e.g., myelin basic protein).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detectable system.
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radioactivity-based assays, or specific antibodies for ELISA-based methods).
-
-
Procedure:
-
A reaction mixture is prepared containing the kinase, substrate, and kinase buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated for each inhibitor concentration relative to a control (no inhibitor).
-
The data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
-
Cellular Assay for ERK Pathway Inhibition
Objective: To assess the ability of an inhibitor to block ERK signaling within a cellular context.
Principle: This is often evaluated by measuring the phosphorylation of a direct downstream substrate of ERK, such as p90 ribosomal S6 kinase (RSK). A reduction in the phosphorylation of the downstream target indicates successful inhibition of ERK activity in cells.
Generalized Protocol:
-
Reagents and Materials:
-
Cancer cell lines with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant lines).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer to extract cellular proteins.
-
Antibodies specific for total and phosphorylated forms of ERK and its substrates (e.g., phospho-RSK).
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the test compound for a specific duration.
-
Following treatment, the cells are lysed to extract total protein.
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are analyzed by Western blot or ELISA to detect the levels of phosphorylated and total target proteins.
-
-
Data Analysis:
-
The intensity of the bands (Western blot) or signal (ELISA) corresponding to the phosphorylated protein is normalized to the total protein level.
-
The percentage of inhibition of substrate phosphorylation is calculated for each compound concentration relative to a vehicle-treated control.
-
The cellular IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this compound's action and the methods used for its characterization, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound and other ERK inhibitors.
Caption: Generalized experimental workflows for determining the biochemical and cellular IC50 values of ERK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Unraveling the Selectivity of Sonvuterkib: A Comparative Kinase Cross-Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the precision of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. Sonvuterkib, a potent inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a promising therapeutic agent. This guide provides a comparative analysis of its kinase cross-reactivity, offering insights into its selectivity profile. To contextualize its performance, we compare a representative highly selective profile, characteristic of a compound like this compound, with the well-documented, broader-acting inhibitor, Sunitinib.
Quantitative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of a representative highly selective ERK inhibitor (similar to this compound) and the multi-targeted inhibitor Sunitinib against a panel of kinases. The data is presented as half-maximal inhibitory concentrations (IC50), a measure of the drug's potency in inhibiting a specific kinase.
| Kinase Target | Representative Highly Selective ERK Inhibitor (IC50 in nM) | Sunitinib (IC50 in nM)[1][2][3][4] | Kinase Family |
| ERK1 (MAPK3) | <10 | >10,000 | CMGC |
| ERK2 (MAPK1) | <10 | >10,000 | CMGC |
| VEGFR2 | >10,000 | 80 | TK |
| PDGFRβ | >10,000 | 2 | TK |
| c-Kit | >10,000 | Potent Inhibition | TK |
| FLT3 | >10,000 | 30-250 | TK |
| RET | >10,000 | Potent Inhibition | TK |
| CSF1R | >10,000 | Potent Inhibition | TK |
| Src | >10,000 | 600 | TK |
| Abl | >10,000 | 800 | TK |
| EGFR | >10,000 | >10,000 | TK |
| CDK2 | >10,000 | >10,000 | CMGC |
| MET | >10,000 | 4,000 | TK |
| IGFR-1 | >10,000 | 2,400 | TK |
Note: The IC50 values for the "Representative Highly Selective ERK Inhibitor" are illustrative of a compound with high on-target potency and minimal off-target activity, based on the characteristics of selective ERK inhibitors like Ulixertinib. Specific quantitative data for this compound's cross-reactivity against a broad kinase panel is not publicly available at the time of this publication.
Visualizing Signaling Pathways
To understand the biological context of this compound's activity and the potential implications of cross-reactivity, the following diagrams illustrate the ERK1/2 signaling pathway and a hypothetical scenario of off-target engagement.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the specific inhibitory action of this compound on ERK1/2.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A widely used method for this is a competition binding assay, such as the KINOMEscan® platform.
Experimental Protocol: KINOMEscan® Competition Binding Assay
Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound (e.g., this compound) against a large panel of human kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Caption: Workflow of a competition binding assay for kinase inhibitor profiling.
Materials:
-
DNA-tagged kinase library (e.g., 468 human kinases).
-
Immobilized active-site directed ligand (specific for the kinase family).
-
Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO).
-
Assay buffer.
-
Streptavidin-coated magnetic beads.
-
qPCR reagents.
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired screening concentrations.
-
Assay Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound in a multi-well plate. A DMSO control (vehicle) is run in parallel for each kinase.
-
Equilibration: The reaction is allowed to reach equilibrium.
-
Capture: The ligand-bound kinases are captured on a solid support (e.g., streptavidin-coated beads).
-
Washing: Unbound components are removed through a series of wash steps.
-
Elution and Quantification: The bound kinase-DNA conjugate is eluted, and the amount of DNA is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as the percentage of the control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase. For dose-response experiments, the data is used to calculate the dissociation constant (Kd).
Conclusion
This guide highlights the importance of comprehensive kinase profiling in drug development. While specific cross-reactivity data for this compound is not yet in the public domain, the comparison with the multi-targeted inhibitor Sunitinib underscores the potential for a highly selective profile. A favorable selectivity profile, characterized by potent on-target inhibition of ERK1/2 and minimal off-target interactions, would suggest a lower likelihood of off-target mediated side effects for this compound, a crucial attribute for a successful targeted therapy. The experimental methodologies outlined provide a framework for the rigorous evaluation of kinase inhibitor selectivity.
References
A Comparative Guide: Sonvuterkib and MEK Inhibitors in Melanoma Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for BRAF-mutant melanoma has been significantly shaped by the advent of MEK inhibitors. However, the development of resistance remains a critical challenge. This guide provides a comparative overview of sonvuterkib, a novel ERK inhibitor, and the established class of MEK inhibitors for the treatment of melanoma. Due to the early stage of this compound's development, this comparison focuses on its mechanism of action and potential advantages, juxtaposed with the extensive clinical data available for approved MEK inhibitors.
Introduction to MAPK Signaling in Melanoma
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In a significant subset of melanomas, this pathway is constitutively activated, most commonly through mutations in the BRAF gene. This has made the MAPK pathway a prime target for therapeutic intervention.
Mechanism of Action: MEK vs. ERK Inhibition
MEK (Mitogen-activated protein kinase kinase) and ERK (Extracellular signal-regulated kinase) are sequential kinases in the MAPK cascade. MEK inhibitors, such as trametinib, cobimetinib, and binimetinib, function by binding to and inhibiting the activity of MEK1 and MEK2. This compound, on the other hand, targets the final kinase in this cascade, ERK1 and ERK2.
The rationale for targeting ERK lies in its position as the final downstream effector of the pathway. Inhibition at this node has the potential to overcome resistance mechanisms that can reactivate the pathway upstream of MEK.
Signaling Pathway Diagram
Caption: The MAPK signaling pathway in melanoma, highlighting the points of inhibition for MEK inhibitors and this compound.
This compound: An Emerging ERK Inhibitor
This compound is a potent inhibitor of ERK1 and ERK2. As of the latest available information, there is no publicly accessible clinical trial data for this compound specifically in melanoma. Its evaluation is presumed to be in the preclinical or early clinical phases. The theoretical advantage of an ERK inhibitor like this compound is its potential to be effective in tumors that have developed resistance to BRAF and/or MEK inhibitors through mechanisms that reactivate the MAPK pathway downstream of MEK.
MEK Inhibitors: Established Clinical Performance in Melanoma
Three MEK inhibitors are currently approved for the treatment of BRAF V600-mutant melanoma, invariably in combination with a BRAF inhibitor. These are:
-
Trametinib (in combination with dabrafenib)
-
Cobimetinib (in combination with vemurafenib)
-
Binimetinib (in combination with encorafenib)
The combination of a BRAF and a MEK inhibitor has been shown to improve efficacy and mitigate some of the paradoxical skin toxicities associated with BRAF inhibitor monotherapy.
Clinical Efficacy of MEK Inhibitor Combinations in BRAF V600-Mutant Melanoma
The following tables summarize the pivotal clinical trial data for the approved MEK inhibitor combinations.
| Pivotal Clinical Trial | Treatment Arms | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| COMBI-d & COMBI-v (pooled analysis) | Dabrafenib + Trametinib | 64% | 11.1 months | 25.6 months |
| Dabrafenib Monotherapy | 51% | 8.8 months | 18.7 months | |
| coBRIM [1][2] | Vemurafenib + Cobimetinib[1][2] | 70% | 12.3 months[3] | 22.3 months |
| Vemurafenib + Placebo[1][2] | 50% | 7.2 months[1][2][3] | 17.4 months[2] | |
| COLUMBUS [4][5] | Encorafenib + Binimetinib[4][5][6][7] | 63% | 14.9 months[6][7] | 33.6 months[5] |
| Vemurafenib Monotherapy[4][5] | 40% | 7.3 months[6][7] | 16.9 months[5] | |
| Encorafenib Monotherapy | 51% | 9.6 months | 23.5 months |
Safety and Tolerability of MEK Inhibitor Combinations
Common adverse events associated with BRAF/MEK inhibitor combinations include pyrexia, rash, diarrhea, fatigue, and nausea. While the combination mitigates the risk of cutaneous squamous cell carcinoma seen with BRAF inhibitor monotherapy, other toxicities can be more frequent.
| Adverse Event (Grade 3/4) | Dabrafenib + Trametinib | Vemurafenib + Cobimetinib | Encorafenib + Binimetinib |
| Pyrexia | 7% | 6% | 2% |
| Rash | 1% | 16% | 1% |
| Diarrhea | 2% | 11% | 2% |
| Elevated CPK | 5% | 12% | 7% |
| Hypertension | 7% | 7% | 6% |
Experimental Protocols of Pivotal MEK Inhibitor Trials
A general workflow for a pivotal clinical trial in melanoma is outlined below.
Caption: A generalized workflow for a Phase III clinical trial in melanoma.
Key Methodological Aspects of Pivotal Trials
| Trial | Patient Population | Primary Endpoint | Key Inclusion Criteria | Key Exclusion Criteria |
| COMBI-d & COMBI-v | Previously untreated, unresectable or metastatic BRAF V600E/K-mutant melanoma | PFS (COMBI-d), OS (COMBI-v) | Histologically confirmed Stage IIIC or IV melanoma, ECOG performance status 0 or 1 | Prior systemic therapy for metastatic disease, prior BRAF or MEK inhibitor treatment |
| coBRIM [1][2] | Previously untreated, unresectable or metastatic BRAF V600-mutant melanoma[1][2] | Investigator-assessed PFS[8] | Histologically confirmed unresectable Stage IIIC or IV melanoma, ECOG performance status 0 or 1 | Prior systemic anti-cancer therapy for advanced disease, prior BRAF or MEK inhibitor treatment |
| COLUMBUS [4][5] | Previously untreated or progressed after first-line immunotherapy, unresectable or metastatic BRAF V600-mutant melanoma[4] | PFS | Histologically confirmed metastatic or unresectable melanoma with BRAF V600E/K mutation, ECOG performance status 0 or 1 | Prior treatment with a BRAF or MEK inhibitor |
Conclusion
MEK inhibitors, in combination with BRAF inhibitors, represent a standard of care for patients with BRAF V600-mutant melanoma, offering significant improvements in survival outcomes. While this compound is in the early stages of development with no available clinical data in melanoma, its mechanism of targeting ERK holds theoretical promise for overcoming resistance to current therapies. Future clinical trials will be necessary to determine the efficacy and safety of this compound and to define its potential role in the evolving treatment paradigm for melanoma. Researchers and clinicians should remain attentive to emerging data on ERK inhibitors as a potential next wave of targeted therapies in this disease.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cobimetinib Approved for Advanced Melanoma - NCI [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
Independent Validation of Sonvuterkib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sonvuterkib, a novel extracellular signal-regulated kinase (ERK) inhibitor, and other inhibitors targeting the MAPK/ERK signaling pathway. Due to the limited availability of independent, peer-reviewed validation studies for this compound in the public domain, this guide focuses on a comparative analysis of the broader class of ERK inhibitors, using publicly available data for similar compounds. The experimental protocols provided are standard methods for validating the mechanism of action of ERK inhibitors and can be applied to this compound.
Introduction to this compound
This compound (also known as WX001) is a potent and orally active inhibitor of ERK1 and ERK2. Available data indicates that this compound has IC50 values of 1.4 nM for ERK1 and 0.54 nM for ERK2. Its mechanism of action is the inhibition of the MAPK/ERK signaling pathway, a critical pathway in regulating cell proliferation, differentiation, and survival that is often dysregulated in cancer.
Note: As of the latest search, there are no publicly available, independent, peer-reviewed studies validating the mechanism of action or performance of this compound with detailed experimental data. Therefore, this guide will provide a comparative framework based on other well-characterized ERK inhibitors.
The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK cascade is a key signaling pathway that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular responses. Mutations in upstream components like BRAF and RAS are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth. ERK1 and ERK2 are the final kinases in this cascade, making them crucial targets for therapeutic intervention.
Comparative Analysis of ERK Inhibitors
To provide a framework for evaluating this compound, this section compares the publicly available data for two other ERK inhibitors: Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994) .
Table 1: In Vitro Potency of ERK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Conditions |
| This compound (WX001) | ERK1 | 1.4 | Not specified |
| ERK2 | 0.54 | Not specified | |
| Ulixertinib (BVD-523) | ERK1/2 | ~5 | In vitro kinase assays |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | Cell-free assays |
| ERK2 | 3.1 | Cell-free assays |
Table 2: Preclinical and Clinical Data Summary for Comparator ERK Inhibitors
| Compound | Model System | Key Findings |
| Ulixertinib (BVD-523) | BRAF-mutant melanoma and colorectal xenografts; KRAS-mutant colorectal and pancreatic models | Inhibited tumor growth in vivo.[1] In a Phase I clinical trial, the recommended Phase 2 dose was established at 600 mg BID with an acceptable safety profile.[2] Durable responses were observed in patients with NRAS mutant melanoma and BRAF mutant solid tumors.[2] |
| Ravoxertinib (GDC-0994) | KRAS-mutant and BRAF-mutant human xenograft tumors in mice | Demonstrated significant single-agent activity in vivo.[3] A Phase I clinical trial showed an acceptable safety and pharmacodynamic profile.[4] |
Experimental Protocols for Validation of ERK Inhibitor Mechanism
The following are detailed methodologies for key experiments to independently validate the mechanism of action of an ERK inhibitor like this compound.
Western Blot for Phospho-ERK Inhibition
This assay directly measures the ability of the inhibitor to block the phosphorylation of ERK, which is a hallmark of its activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E or KRAS mutations) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the ERK inhibitor (e.g., this compound) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50.
-
Cell Viability/Proliferation Assay
This assay determines the effect of the ERK inhibitor on the growth and survival of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the ERK inhibitor.
-
-
Incubation:
-
Incubate the plates for 72 hours.
-
-
Viability Assessment:
-
Add a viability reagent such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the ERK inhibitor in a living organism.
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject human cancer cells (e.g., BRAF or KRAS mutant) into the flank of immunocompromised mice.[5]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the ERK inhibitor (e.g., this compound) orally or via another appropriate route at different doses. The control group receives the vehicle.
-
-
Tumor Measurement:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-ERK).
-
Compare the tumor growth inhibition between the treated and control groups.
-
Conclusion
This compound is a potent ERK1/2 inhibitor with a promising mechanism of action for the treatment of cancers with a dysregulated MAPK/ERK pathway. While independent validation data is not yet publicly available, the experimental protocols and comparative data presented in this guide provide a robust framework for its evaluation. Further preclinical and clinical studies are necessary to fully characterize the efficacy and safety profile of this compound and to establish its place in the landscape of targeted cancer therapies.
References
Head-to-Head Comparison: Sonvuterkib and Ravoxertinib in ERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two potent ERK inhibitors, Sonvuterkib and Ravoxertinib. By examining their mechanism of action, biochemical potency, and available preclinical and clinical data, this document aims to inform research and development decisions in the field of oncology.
Introduction to ERK Inhibition
The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical regulator of cell proliferation, differentiation, survival, and migration.[1] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a hallmark of many human cancers.[2] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are terminal kinases in this cascade, making them key therapeutic targets. Inhibiting ERK1/2 offers a strategy to block downstream signaling and curb cancer cell growth, particularly in tumors that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).
Mechanism of Action
Both this compound and Ravoxertinib are small molecule inhibitors that target the ATP-binding pocket of ERK1 and ERK2, preventing the phosphorylation of their downstream substrates. This inhibition of ERK1/2 activity leads to the suppression of the MAPK signaling pathway, ultimately resulting in reduced cell proliferation and tumor growth.
Biochemical Potency
Both this compound and Ravoxertinib demonstrate high potency against ERK1 and ERK2 in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound (WX001) | ERK1 | 1.4 |
| ERK2 | 0.54 | |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 (Source A) 6.1 (Source B) |
| ERK2 | 0.3 (Source A) 3.1 (Source B) | |
| p90RSK | 12 |
Data compiled from multiple sources. Note the differing reported IC50 values for Ravoxertinib from various suppliers.
Preclinical and Clinical Data: A Comparative Overview
A direct head-to-head comparison of the preclinical and clinical performance of this compound and Ravoxertinib is challenging due to the limited publicly available data for this compound. However, the available information for Ravoxertinib provides a strong benchmark for a potent ERK inhibitor.
Ravoxertinib (GDC-0994)
Preclinical Cellular Activity: Ravoxertinib has demonstrated significant activity in various cancer cell lines, particularly those harboring BRAF mutations. In BRAF-mutant melanoma and colorectal cancer cell lines, Ravoxertinib treatment leads to a sharp inhibition of cell proliferation and colony formation.[2] Furthermore, it induces a remarkable G1 phase cell-cycle arrest in these cells.[2]
In Vivo Efficacy: In xenograft models using BRAF-mutant cancer cells, orally administered Ravoxertinib has been shown to selectively inhibit tumor growth.[1][2]
Clinical Development: Ravoxertinib has undergone Phase I clinical trials in patients with locally advanced or metastatic solid tumors. The studies have shown that Ravoxertinib has an acceptable safety profile, with common drug-related adverse events including diarrhea, rash, nausea, and fatigue.[3] Notably, single-agent activity was observed in patients with BRAF-mutant colorectal cancer, with some patients achieving a confirmed partial response.[3]
This compound (WX001)
Preclinical and Clinical Data: As of the latest available information, detailed preclinical data on the cellular activity (e.g., cell viability IC50s in various cancer cell lines) and in vivo efficacy of this compound have not been widely published in peer-reviewed literature. Similarly, information regarding its clinical development status is not readily available in the public domain. The potent biochemical IC50 values suggest it holds promise as an effective ERK inhibitor, but further studies are required to establish its performance profile in biological systems.
Experimental Protocols
To facilitate comparative studies and further research, detailed methodologies for key experiments are provided below.
In Vitro ERK Kinase Assay
This assay is designed to determine the direct inhibitory effect of a compound on the kinase activity of ERK1 and ERK2.
References
Decoding Tumor Sensitivity: A Comparative Guide to Biomarkers for Sunvozertinib in NSCLC
For Immediate Release
Shanghai, China – December 5, 2025 – The recent accelerated FDA approval of sunvozertinib (B10823858) (Zegfrovy) for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations marks a significant advancement in precision oncology. This guide provides a comprehensive comparison of sunvozertinib with its primary alternative, amivantamab, focusing on the biomarkers that predict tumor sensitivity and the experimental methodologies used for their detection. This document is intended for researchers, scientists, and drug development professionals.
Sunvozertinib is an oral, irreversible EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations who have progressed on or after platinum-based chemotherapy[1][2]. The approval of sunvozertinib was based on the results of the multinational Phase 1/2 WU-KONG1B clinical trial[1][3].
Comparative Efficacy in EGFR Exon 20 Insertion-Positive NSCLC
The primary biomarker for sensitivity to sunvozertinib is the presence of EGFR exon 20 insertion mutations. The efficacy of sunvozertinib in this specific patient population is highlighted by the data from the WU-KONG1B trial. For comparison, amivantamab, an EGFR-MET bispecific antibody, is another key therapeutic agent used in this setting. The CHRYSALIS trial provides efficacy data for amivantamab.
| Therapeutic Agent | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
| Sunvozertinib | WU-KONG1B | Patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations, post-platinum chemotherapy (n=85) | 46% (95% CI, 35%-57%)[1][2] | 11.1 months (95% CI, 8.2-not evaluable)[1][2] |
| Amivantamab | CHRYSALIS | Patients with advanced NSCLC with EGFR exon 20 insertion mutations, post-platinum chemotherapy (efficacy population n=81) | 40% (95% CI, 29%-51%)[4] | 11.1 months (95% CI, 6.9-not reached)[4] |
| CHRYSALIS (long-term follow-up) | Patients with advanced NSCLC with EGFR exon 20 insertion mutations, post-platinum chemotherapy (n=114) | 37% (95% CI, 28%-46%)[5][6] | 12.5 months (95% CI, 6.9-19.3 months)[5][6] |
The EGFR Signaling Pathway and Inhibition by Sunvozertinib
EGFR exon 20 insertion mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. Sunvozertinib selectively and irreversibly binds to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and downstream signaling.
Experimental Protocols: Detecting Biomarkers for Sunvozertinib Sensitivity
The identification of patients eligible for sunvozertinib treatment relies on the accurate detection of EGFR exon 20 insertion mutations. The FDA has approved the Oncomine Dx Express Test as a companion diagnostic for this purpose[1][7].
Oncomine Dx Express Test Methodology
The Oncomine Dx Express Test is a next-generation sequencing (NGS)-based in vitro diagnostic test performed on the Ion Torrent Genexus Dx Integrated Sequencer[7][8].
Experimental Workflow:
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. Phase II Dose-Randomized Study of Sunvozertinib in Platinum-Pretreated Non-Small Cell Lung Cancer With Epidermal Growth Factor Receptor Exon 20 Insertion Mutations (WU-KONG1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small-Cell Lung Cancer Progressing on Platinum Chemotherapy: Initial Results From the CHRYSALIS Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ilcn.org [ilcn.org]
- 6. Durable efficacy of amivantamab in mutated NSCLC [dailyreporter.esmo.org]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
Safety Operating Guide
Navigating the Disposal of Sonvuterkib: A Guide to Laboratory Safety and Compliance
For researchers and drug development professionals, the proper disposal of novel chemical entities like Sonvuterkib is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not identified in the available resources, this guide provides essential, step-by-step procedures for its safe handling and disposal based on general best practices for laboratory chemical waste and information from similar compounds. Adherence to these protocols is paramount to protect personnel, the environment, and maintain regulatory compliance.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in the proper characterization, segregation, and containment of chemical waste at its point of generation.[1][2] Institutional Environmental Health and Safety (EHS) departments provide oversight and specific guidance for waste disposal, and should be consulted for any questions.[1]
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific SDS for this compound, it should be handled as a potentially hazardous chemical. The following protocol is based on established procedures for the disposal of laboratory chemicals.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles or face shield
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)[3]
2. Waste Segregation: Proper segregation prevents dangerous chemical reactions and facilitates correct disposal.[2]
-
Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, leak-proof container clearly labeled "Hazardous Waste."[2]
-
Liquid Waste:
-
Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, determine if the solvent is halogenated (contains chlorine, fluorine, bromine, or iodine) or non-halogenated.[1]
-
Use separate, clearly labeled "Halogenated Waste" and "Non-Halogenated Waste" containers for the respective solutions.[1]
-
A Safety Data Sheet for (S)-Sunvozertinib, a similar compound, indicates it is not classified as a hazardous substance or mixture.[4] However, it is best practice to treat novel compounds with caution.
-
3. Container Labeling: All waste containers must be accurately and clearly labeled.[2] The label should include:
-
The words "Hazardous Waste"[2]
-
The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Chemical formulas or abbreviations are not acceptable.[2]
-
The date of accumulation.
-
The generating laboratory and responsible researcher.
4. Waste Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[2]
-
Store waste away from incompatible materials to prevent accidental reactions.[2]
5. Disposal:
-
Do not dispose of this compound or its solutions down the drain. [2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
Quantitative Data on Laboratory Waste Disposal
The cost of chemical waste disposal varies based on the type of waste and the required handling procedures. The following table provides an overview of average disposal costs.
| Waste Classification | Average Cost per Kilogram (Bulked) | Average Cost per Kilogram (Labpacked) |
| Combustible Liquid | $2 | $6 |
| Flammable Liquid | $3 | $10 |
| Corrosive & Flammable Liquid | Not Applicable | $8 |
| Oxidizer | Not Applicable | $16 |
| Poison | Not Applicable | $9 |
| Halogenated Solvents | More expensive than non-halogenated | More expensive than non-halogenated |
Data sourced from Missouri S&T Environmental Health and Safety. Labpacked waste incurs higher costs due to increased handling and segregation requirements. Halogenated solvents are noted as being 2-3 times more expensive to dispose of than non-halogenated solvents.[1]
Experimental Protocols and Signaling Pathways
This compound is part of a class of drugs known as targeted protein degraders.[5][6] These molecules are designed to hijack the cell's natural waste disposal system to eliminate disease-causing proteins.[5][6][7][8][9] The general mechanism involves a molecule, such as a PROTAC (Proteolysis Targeting Chimera), that binds to both the target protein and an E3 ubiquitin ligase.[7] This proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome.[6][9]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. agrariamedicinaveterinaria.unipd.it [agrariamedicinaveterinaria.unipd.it]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. New Adapter Molecule Expands Therapeutic Potential Around the Cell’s Waste Disposal System • Targeted Protein Degradation [protein-degradation.org]
- 8. m.youtube.com [m.youtube.com]
- 9. New System Triggers Cellular Waste Disposal • Targeted Protein Degradation [protein-degradation.org]
Navigating the Uncharted: A Safety Protocol for Handling Sonvuterkib
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the essential personal protective equipment (PPE), handling, and disposal procedures for Sonvuterkib. In the absence of specific public data for this compound, this protocol is established based on best practices for handling novel chemical compounds of unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance and to adhere to these guidelines to ensure personnel safety and prevent environmental contamination.
I. Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE are the first line of defense against potential exposure to this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Compounding | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | N95 or higher-rated respirator |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | N95 or higher-rated respirator |
| In Vitro / In Vivo Dosing | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | N95 or higher-rated respirator |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | N95 or higher-rated respirator |
II. Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates the recommended procedure for handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
III. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert personnel and restrict access. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area thoroughly. |
IV. Disposal Plan: Environmental Responsibility
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, lab coats, plasticware, and absorbent materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, in accordance with all local, state, and federal regulations.
By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment and fostering a culture of safety and responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
